2,2-Difluorocyclopropanecarboxylic acid
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2,2-difluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLMOVWSQPHQME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382322 | |
| Record name | 2,2-Difluorocyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107873-03-0 | |
| Record name | 2,2-Difluorocyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluorocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2,2-Difluorocyclopropanecarboxylic Acid
This technical guide provides a comprehensive overview of the core basic properties of 2,2-difluorocyclopropanecarboxylic acid, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H4F2O2 | [1][3][4] |
| Molecular Weight | 122.07 g/mol | [1][3][4] |
| Appearance | Off-white powder[1] / solid[3][5] | [1][3][5] |
| Melting Point | 60-65 °C | [1][3][5] |
| Boiling Point | 70 °C at 7 mmHg | [3][5] |
| Solubility | Water-soluble | [2] |
| Assay | >97% | [1][3][5] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 107873-03-0 | [1][3][4] |
| InChI | 1S/C4H4F2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8) | [3][5] |
| InChI Key | KMLMOVWSQPHQME-UHFFFAOYSA-N | [3][5] |
| SMILES | OC(=O)C1CC1(F)F | [3][5] |
Reactivity and Chemical Behavior
The carboxylic acid functional group of this compound allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.[1]
-
Esterification: The carboxylic acid can be converted to its corresponding esters.[1]
-
Functional Group Conversion: It can undergo conversion to other functional groups such as acyl halides, isocyanates, and amines.[1]
-
Ring-Opening Reactions: Under Friedel-Crafts reaction conditions with arenes, an unexpected ring-opening has been observed.[1] This is proposed to occur through the formation of an acylium ion which destabilizes the strained three-membered ring.[1]
Caption: Chemical reactivity of this compound.
Experimental Protocols
Synthesis of this compound Derivatives
A general, non-carbene method for the preparation of this compound derivatives has been developed.[6] This protocol involves the Michael addition of ester and amide enolates to 2,4,6-trimethylphenyl 4-bromo-4,4-difluorocrotonate, followed by a radical cyclization initiated by triethylborane (Et3B).[6]
Experimental Workflow:
-
Michael Addition: An ester or amide enolate is reacted with 2,4,6-trimethylphenyl 4-bromo-4,4-difluorocrotonate.
-
Radical Cyclization: The resulting intermediate undergoes cyclization initiated by Et3B to form the this compound derivative.[6]
Caption: Synthesis of this compound derivatives.
Applications in Research and Development
This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] They are utilized in the production of antiviral, anticancer, and anti-inflammatory drugs.[7] For instance, derivatives have been investigated as inhibitors of specific enzymes.[2] The partially fluorinated cyclopropane motif is noted for having a lipophilicity similar to a trifluoromethyl group, making it a valuable component in drug discovery.[2]
Safety Information
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[8] Appropriate personal protective equipment should be used when handling this compound.
References
- 1. ossila.com [ossila.com]
- 2. 107873-03-0 | this compound [fluoromart.com]
- 3. 2,2-二氟环丙羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,2-二氟环丙羧酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. This compound 97 107873-03-0 [sigmaaldrich.com]
- 6. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. (1S)-2,2-difluorocyclopropane-1-carboxylic acid | C4H4F2O2 | CID 7171884 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2,2-Difluorocyclopropanecarboxylic Acid (CAS No. 107873-03-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluorocyclopropanecarboxylic acid is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its rigid, strained cyclopropane ring, combined with the electronic effects of the gem-difluoro substitution, imparts unique physicochemical properties to molecules incorporating this moiety. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its application in drug discovery, with a focus on its role as a key building block for enzyme inhibitors.
Physicochemical and Safety Data
This compound is typically an off-white to white solid at room temperature.[1][2] The gem-difluoro group enhances the acidity of the carboxylic acid through inductive effects.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 107873-03-0 | [1] |
| Molecular Formula | C₄H₄F₂O₂ | [1] |
| Molecular Weight | 122.07 g/mol | [1] |
| Appearance | Off-white to white solid/powder | [1][2] |
| Melting Point | 60-65 °C | [3] |
| Boiling Point | 70 °C at 7 mmHg | [3] |
| Synonyms | 2,2-Difluorocyclopropane-1-carboxylic Acid, DFCA | [1] |
Table 2: Safety Information
| Hazard Statement | GHS Pictogram | Precautionary Statements |
| H314: Causes severe skin burns and eye damage. | GHS05 (Corrosion) | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 |
Data sourced from Sigma-Aldrich.[3]
Synthesis Protocols
A procedure for a related compound, trans-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, involves the hydrolysis of the corresponding ethyl ester.[4]
Experimental Protocol: Hydrolysis of Ethyl trans-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropanecarboxylate [4]
-
A solution of ethyl trans-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropanecarboxylate (10.0 g, 0.049 mol) is prepared in 60 ml of ethanol.
-
To this solution, 30 ml of an aqueous 10% sodium hydroxide solution is added.
-
The stirred mixture is heated.
-
The original document does not specify the reaction time or temperature, nor the workup procedure. These would need to be optimized by the researcher.
Another general method for the synthesis of cyclopropanecarboxylic acids involves the hydrolysis of γ-chlorobutyronitrile with sodium hydroxide, followed by acidification.[5]
Spectroscopic Data
The structural features of this compound give rise to characteristic spectroscopic signatures.
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | The spectrum of a related compound, 1-amino-2,2-difluorocyclopropane-1-carboxylic acid, shows complex multiplets for the cyclopropyl protons due to geminal and vicinal H-H and H-F coupling.[6] The carboxylic acid proton is expected to be a broad singlet, typically downfield. | [6] |
| ¹³C NMR | The carboxyl carbon typically appears in the 165-185 ppm range.[2][7] The carbon bearing the two fluorine atoms will show a characteristic triplet due to C-F coupling. The CH₂ and CH carbons of the cyclopropane ring will also have distinct chemical shifts. | [2][6][7] |
| FT-IR | A very broad O-H stretch from approximately 3300-2500 cm⁻¹.[8][9] A strong C=O stretch between 1760-1690 cm⁻¹.[8][9] A C-O stretch in the 1320-1210 cm⁻¹ region.[8] | [8][9] |
| Mass Spectrometry | The molecular ion peak may be weak.[10] Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[10] The McLafferty rearrangement can be a significant fragmentation pathway for longer-chain carboxylic acids.[11][12] | [10][11][12] |
Applications in Drug Discovery: A Case Study of a JAK1/TYK2 Inhibitor
A prominent application of this compound is in the synthesis of the dual Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2) inhibitor, PF-06700841.[13] This compound has been investigated for the treatment of autoimmune diseases such as psoriasis.[14][15] The 2,2-difluorocyclopropyl group is a key structural feature, likely contributing to the compound's potency and pharmacokinetic properties.
Signaling Pathway
The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines involved in inflammation and immunity.[13] Inhibition of JAK1 and TYK2 can modulate the signaling of pro-inflammatory cytokines.[13]
Caption: JAK-STAT signaling pathway and its inhibition.
Experimental Protocol: In Vitro JAK1/TYK2 Kinase Inhibition Assay
The following is a generalized protocol for determining the in vitro potency of an inhibitor against JAK1 and TYK2, based on common kinase assay methodologies.
Objective: To determine the IC₅₀ value of a test compound (e.g., a derivative of this compound) against recombinant human JAK1 and TYK2 enzymes.
Materials:
-
Recombinant human JAK1 and TYK2 enzymes
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Using an acoustic liquid handler, dispense a small volume (e.g., 25-50 nL) of the compound dilutions into the assay plates. Include positive controls (no inhibitor) and negative controls (a known potent pan-kinase inhibitor or no enzyme).
-
Enzyme/Substrate Addition: Prepare a 2x solution of the respective kinase (JAK1 or TYK2) and the peptide substrate in kinase assay buffer. Add this mixture to the wells containing the test compound.
-
Incubation: Incubate the plates at room temperature for 15-30 minutes to allow for compound binding to the kinase.
-
Reaction Initiation: Add a 2x ATP solution to all wells to start the kinase reaction. The final ATP concentration should be close to the Kₘ for each enzyme.
-
Reaction Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with important biological activities. Its unique structural and electronic properties make it an attractive component in the design of novel therapeutics and agrochemicals. This guide has provided a summary of its key characteristics, synthetic considerations, and a detailed look into its application in the development of a clinically relevant enzyme inhibitor, offering a foundation for researchers in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. TYK2/JAK1 Inhibitor PF-06700841 in Patients with Plaque Psoriasis: Phase IIa, Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a TYK2/JAK1 Inhibitor (PF-06700841) in Healthy Subjects and Patients With Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 2,2-Difluorocyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Difluorocyclopropanecarboxylic acid is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and materials science. The presence of the gem-difluoro group on the cyclopropane ring imparts unique physicochemical properties, including increased metabolic stability and enhanced lipophilicity, making it a valuable building block in the synthesis of novel therapeutic agents and advanced materials.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its applications.
Physical and Chemical Properties
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄F₂O₂ | [3] |
| Molecular Weight | 122.07 g/mol | [3][4] |
| CAS Number | 107873-03-0 | [3] |
| Melting Point | 60-65 °C | |
| Boiling Point | 70 °C at 7 mmHg | |
| Appearance | Solid, off-white powder | |
| Purity | >97% (typical) | [2] |
| XLogP3-AA | 0.6 | [4] |
| Topological Polar Surface Area | 37.3 Ų | [4] |
Spectroscopic Data
While specific spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two diastereotopic methylene protons and the single methine proton of the cyclopropane ring. The chemical shifts and coupling constants would be influenced by the adjacent fluorine atoms and the carboxylic acid group.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxyl carbon, the methine carbon, and the gem-difluoro substituted quaternary carbon. The carbon attached to the fluorine atoms would exhibit a characteristic splitting pattern due to C-F coupling.
-
IR Spectroscopy: The infrared spectrum will be dominated by a broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹. The C-F stretching vibrations will also be present, typically in the 1100-1000 cm⁻¹ region.
Chemical Properties and Reactivity
The chemistry of this compound is characterized by the reactivity of its carboxylic acid functional group and the unique properties of the gem-difluorocyclopropyl moiety.
-
Carboxylic Acid Reactions: The carboxylic acid group can undergo a variety of standard transformations, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide Formation: Conversion to amides via activation (e.g., to an acyl chloride) followed by reaction with an amine.
-
Reduction: Reduction to the corresponding primary alcohol, 2,2-difluorocyclopropylmethanol, using reducing agents like lithium aluminum hydride.
-
-
Ring Stability and Opening: The cyclopropane ring is strained, and under certain conditions, can undergo ring-opening reactions. For instance, an unexpected ring-opening has been observed during Friedel-Crafts reactions, where the formation of an acylium ion is proposed to destabilize the strained three-membered ring.[2]
Applications in Research and Development
This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[1]
-
Pharmaceuticals: The gem-difluorocyclopropyl group is used as a bioisostere for other chemical groups in drug design to improve metabolic stability, binding affinity, and pharmacokinetic properties. It is a key intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory drugs.[1]
-
Agrochemicals: This compound is also utilized in the development of new herbicides, fungicides, and insecticides.[1]
Experimental Protocols
A common and practical method for the preparation of this compound is the hydrolysis of its corresponding ethyl ester, ethyl 2,2-difluorocyclopropanecarboxylate.
Synthesis of this compound via Hydrolysis of Ethyl 2,2-Difluorocyclopropanecarboxylate
This protocol is based on established methods for the saponification of sterically hindered esters.
Materials and Reagents:
-
Ethyl 2,2-difluorocyclopropanecarboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,2-difluorocyclopropanecarboxylate (1.0 equivalent) in a 2:1 (v/v) mixture of tetrahydrofuran and deionized water.
-
Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (approximately 2-3 equivalents).
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is consumed. This may take several hours.
-
Work-up and Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material. Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Synthesis Workflow
A representative synthetic route to this compound derivatives involves a Michael addition followed by a radical cyclization.
Caption: Synthesis of 2,2-difluorocyclopropanecarboxylate derivatives.
Safety Information
This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to 2,2-Difluorocyclopropanecarboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Difluorocyclopropanecarboxylic acid is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural and electronic properties, conferred by the gem-difluorinated cyclopropane ring, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its application in drug discovery, with a focus on its incorporation into the Janus kinase (JAK) inhibitor, Brepocitinib.
Core Properties of this compound
This compound is a white, crystalline solid at room temperature. The presence of the two highly electronegative fluorine atoms on the cyclopropane ring significantly influences its chemical reactivity and physical properties.[1] The inductive effect of the fluorine atoms enhances the acidity of the carboxylic acid compared to its non-fluorinated analog.[2]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 122.07 g/mol | |
| Chemical Formula | C₄H₄F₂O₂ | |
| CAS Number | 107873-03-0 | |
| Melting Point | 60-65 °C | |
| Boiling Point | 70 °C at 7 mmHg | |
| Appearance | Off-white powder/solid | [2] |
| Solubility | Soluble in water and other polar solvents. | [1] |
| pKa | The gem-difluorination enhances acidity compared to the non-fluorinated species. | [2] |
Spectroscopic Data
Definitive characterization of this compound is achieved through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the cyclopropyl protons and the carboxylic acid proton. The protons on the carbon adjacent to the carbonyl group will be deshielded and will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the two carbons of the cyclopropane ring, with the carbon bearing the fluorine atoms showing a characteristic triplet due to C-F coupling.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak, and characteristic fragmentation patterns will involve the loss of the carboxyl group and potentially ring-opening fragments.[3][4][5]
Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. One common method involves the hydrolysis of the corresponding ester, ethyl 2,2-difluorocyclopropanecarboxylate.
Synthesis of Ethyl 2,2-Difluorocyclopropanecarboxylate
Hydrolysis of Ethyl 2,2-Difluorocyclopropanecarboxylate to this compound
The final step to obtain the title compound is the hydrolysis of the ethyl ester. A general procedure for the hydrolysis of a cyclopropane carboxylate ester is provided below.
Materials:
-
Ethyl 2,2-difluorocyclopropanecarboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Ethanol or Methanol (as a co-solvent)
-
Hydrochloric acid (HCl) (concentrated)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 2,2-difluorocyclopropanecarboxylate in a mixture of ethanol (or methanol) and water.
-
Add a stoichiometric excess of sodium hydroxide or potassium hydroxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.
-
Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization or distillation under reduced pressure.[6]
Analytical Characterization Workflow
Caption: Workflow for the analytical characterization of this compound.
Applications in Drug Development
The 2,2-difluorocyclopropyl moiety is an attractive pharmacophore in drug design. The gem-difluoro substitution can modulate the lipophilicity, metabolic stability, and conformational properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.
Case Study: Brepocitinib (PF-06700841)
A prominent example of a drug candidate containing the this compound-derived moiety is Brepocitinib (PF-06700841) , a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). Brepocitinib has been investigated for the treatment of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ulcerative colitis.
Mechanism of Action and the JAK/STAT Signaling Pathway
Brepocitinib exerts its therapeutic effect by inhibiting the JAK/STAT signaling pathway, a crucial pathway in the immune response.
JAK/STAT Signaling Pathway Overview:
-
Cytokine Binding: Pro-inflammatory cytokines, such as interleukins (ILs) and interferons (IFNs), bind to their specific receptors on the cell surface.
-
JAK Activation: This binding brings the associated JAKs into close proximity, leading to their autophosphorylation and activation.
-
STAT Phosphorylation: The activated JAKs then phosphorylate the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.
-
STAT Dimerization and Translocation: Once docked, STATs are phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of genes involved in inflammation and immune responses.
Inhibition by Brepocitinib: Brepocitinib, by inhibiting TYK2 and JAK1, blocks the phosphorylation cascade at an early stage. This prevents the activation of STATs and the subsequent transcription of pro-inflammatory genes, thereby dampening the inflammatory response.
Caption: The JAK/STAT signaling pathway and the inhibitory action of Brepocitinib.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its unique physicochemical properties make it a valuable component for designing novel therapeutics with enhanced properties. The successful incorporation of this moiety into drug candidates like Brepocitinib highlights the importance of fluorinated building blocks in modern medicinal chemistry. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of pharmaceutical innovation.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,2-Difluorocyclopropanecarboxylic Acid
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2-Difluorocyclopropanecarboxylic acid. The information presented herein is essential for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound. This guide offers predicted spectral data, detailed experimental protocols for acquiring such data, and visualizations to aid in the understanding of the molecular structure and NMR properties.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are derived from the known spectral data of analogous compounds and the established effects of substituents on NMR parameters.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 (CH) | 2.5 - 3.0 | ddd | ³JHH (trans) ≈ 4-8, ³JHH (cis) ≈ 8-12, ³JHF ≈ 2-5 |
| H-3 (CH₂) | 1.5 - 2.0 | m | ²JHH ≈ -12 to -15, ³JHH (trans) ≈ 4-8, ³JHH (cis) ≈ 8-12, ²JHF ≈ 15-20 |
| COOH | 10 - 13 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C1 (CH) | 25 - 35 | t | ²JCF ≈ 10-15 |
| C2 (CF₂) | 110 - 120 | t | ¹JCF ≈ 280-300 |
| C3 (CH₂) | 20 - 30 | t | ²JCF ≈ 10-15 |
| C=O | 170 - 180 | s | - |
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended.
1. Sample Preparation
-
Solvent Selection: A deuterated solvent that can dissolve the acidic compound without significant interaction is crucial. Deuterated chloroform (CDCl₃) with a small amount of deuterated dimethyl sulfoxide (DMSO-d₆) to aid solubility, or DMSO-d₆ alone, are suitable choices. For observing the carboxylic acid proton, a non-protic solvent is necessary.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.
2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing the complex splitting patterns expected for this molecule.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is generally sufficient.
-
Spectral Width: A spectral width of approximately 15 ppm is adequate to cover all proton signals.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
-
Number of Scans: 16 to 64 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Spectral Width: A spectral width of about 220 ppm is necessary to cover the entire range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially to observe the quaternary carbonyl carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Structural Elucidation and Spectral Interpretation
The structure of this compound presents a unique set of NMR signals due to the strained three-membered ring and the presence of two fluorine atoms on the same carbon.
-
¹H NMR Spectrum:
-
The proton on the carbon bearing the carboxylic acid (H-1) is expected to be a doublet of doublets of doublets (ddd) due to coupling with the two diastereotopic protons on the adjacent CH₂ group and the two fluorine atoms.
-
The two protons on the CH₂ group (H-3) are diastereotopic and will appear as a complex multiplet. They will show geminal coupling to each other and vicinal coupling to the H-1 proton. Additionally, they will exhibit geminal coupling to the two fluorine atoms.
-
The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (10-13 ppm), which will disappear upon the addition of a few drops of D₂O due to chemical exchange.
-
-
¹³C NMR Spectrum:
-
Four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
-
The carbonyl carbon of the carboxylic acid will appear at the most downfield position (170-180 ppm).
-
The carbon atom bonded to the two fluorine atoms (C2) will show a large one-bond C-F coupling, resulting in a triplet in the proton-coupled spectrum. Its chemical shift will be significantly downfield due to the strong deshielding effect of the fluorine atoms.
-
The other two carbons of the cyclopropane ring (C1 and C3) will appear at higher field and will likely show smaller two-bond C-F couplings, appearing as triplets.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the NMR analysis of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Spin-spin coupling in this compound.
References
The Gem-Difluoro Group: A Subtle Powerhouse in Cyclopropane Chemistry for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the gem-difluorocyclopropane unit has emerged as a particularly intriguing structural element. This guide provides a comprehensive overview of the profound electronic effects of the gem-difluoro group on the cyclopropane ring, offering insights into its synthesis, reactivity, and strategic application in drug development.
Core Electronic and Structural Consequences of Gem-Difluorination
The seemingly simple substitution of two hydrogen atoms with fluorine on a cyclopropane ring induces a cascade of significant electronic and structural changes. These alterations are fundamental to understanding the unique reactivity and utility of this moiety.
Increased Ring Strain: The high electronegativity of fluorine atoms leads to a polarization of the C-F bonds, which in turn increases the p-character of the carbon orbitals within the cyclopropane ring. This rehybridization results in a significant increase in ring strain energy. Theoretical calculations estimate the ring strain of 1,1-difluorocyclopropane to be approximately 42.4 kcal/mol, a substantial increase from the 27.1 kcal/mol of the parent cyclopropane.[1] This elevated strain energy is a key driver for many of the characteristic reactions of gem-difluorocyclopropanes.
Alteration of Bond Lengths and Angles: The electronic perturbations caused by the gem-difluoro group lead to measurable changes in the geometry of the cyclopropane ring. Microwave spectroscopy studies of 1,1-difluorocyclopropane have provided precise structural parameters.[2][3] Notably, the C1-C2 bond (adjacent to the CF2 group) is shortened, while the C2-C3 bond (distal to the CF2 group) is lengthened compared to cyclopropane.[3][4] This distal bond weakening is a critical factor in the regioselectivity of many ring-opening reactions.[5]
A logical diagram illustrating the cascade of effects stemming from the introduction of a gem-difluoro group is presented below.
Caption: Cascade of electronic and structural effects induced by gem-difluorination.
Quantitative Data Summary
The following tables summarize key quantitative data that highlight the electronic effects of the gem-difluoro group on the cyclopropane ring.
Table 1: Structural Parameters of 1,1-Difluorocyclopropane vs. Cyclopropane
| Parameter | 1,1-Difluorocyclopropane[2][3] | Cyclopropane |
| Bond Lengths (Å) | ||
| C1-C2 | 1.464 ± 0.002 | 1.510 |
| C2-C3 | 1.553 ± 0.001 | 1.510 |
| C-F | 1.355 ± 0.002 | - |
| C-H | 1.082 ± 0.002 | 1.089 |
| **Bond Angles (°) ** | ||
| ∠FCF | 108.4 ± 0.2 | - |
| ∠C2C1C3 | 64.1 ± 0.1 | 60 |
| ∠HCH | 116.9 ± 0.2 | 115.1 |
Table 2: Spectroscopic Data for Representative Gem-Difluorocyclopropanes
| Compound Type | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) | IR (C-F stretch, cm-1) |
| Alkyl-substituted | 0.5 - 2.0 (m) | C(F2): ~110 (t); CH2: ~15-30 | -130 to -150 (m) | 1200 - 1350 |
| Aryl-substituted | 1.5 - 3.0 (m), 7.0-7.5 (m) | C(F2): ~108 (t); CH: ~25-35 | -130 to -145 (m) | 1200 - 1350 |
| Ester-substituted | 1.5 - 2.5 (m) | C(F2): ~105 (t); CH: ~20-30; C=O: ~170 | -135 to -155 (m) | 1200 - 1350 |
Note: Chemical shifts are approximate and can vary based on substitution and solvent. The 13C signal for the CF2 carbon typically appears as a triplet due to coupling with the two fluorine atoms.
Key Reactions Driven by Electronic Effects
The unique electronic and structural features of gem-difluorocyclopropanes give rise to a rich and synthetically useful reactivity profile, distinct from their non-fluorinated counterparts.
Thermal Rearrangements
The increased ring strain in gem-difluorocyclopropanes facilitates thermal rearrangements at lower temperatures than non-fluorinated analogs. A classic example is the vinylcyclopropane rearrangement, where a vinyl-substituted gem-difluorocyclopropane rearranges to a difluorinated cyclopentene. The activation energy for this process is significantly lowered due to the relief of ring strain and the stabilization of the diradical intermediate by the fluorine atoms.[5]
Ring-Opening Reactions
The weakened distal C-C bond makes gem-difluorocyclopropanes susceptible to a variety of ring-opening reactions, providing access to a diverse array of fluorinated building blocks.
-
Radical Reactions: Ring-opening can be initiated by radical species.
-
Lewis Acid Catalysis: Lewis acids can promote ring-opening by coordinating to the fluorine atoms, facilitating C-F bond heterolysis and subsequent C-C bond cleavage.
-
Transition Metal Catalysis: Palladium and other transition metals can insert into the strained C-C bonds, leading to various cross-coupling and functionalization reactions.
The general workflow for the synthesis and subsequent ring-opening of a gem-difluorocyclopropane is depicted below.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Vibrational spectroscopy of 1,1-difluorocyclopropane-d0, -d2, and -d4: the equilibrium structure of difluorocyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluorinated Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern medicinal chemistry and materials science.[1][2] The unique electronic properties of fluorine, being the most electronegative element, can profoundly influence the physicochemical and biological properties of a molecule.[2] It can enhance metabolic stability, modulate lipophilicity and basicity (pKa), and improve binding affinity to target proteins.[1][2][3] Consequently, approximately 20-25% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom. This guide provides a comprehensive overview of fluorinated building blocks, their synthesis, and their application in drug discovery and development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.
There are two primary strategies for introducing fluorine into a target molecule: the use of fluorinated building blocks and late-stage fluorination . The building block approach involves incorporating a pre-fluorinated synthon into the molecular scaffold, offering reliability and predictability.[4] Late-stage fluorination, conversely, introduces fluorine in the final steps of a synthesis, which is particularly advantageous for the rapid generation of analogues in drug discovery programs.[2][4][5]
Types of Fluorinated Building Blocks
Fluorinated building blocks are organic compounds that contain one or more fluorine atoms and serve as foundational components in synthesis.[6] Their use can significantly alter the properties of the final molecule.[6]
A prominent class of fluorinated building blocks includes those containing the trifluoromethyl (CF3) group . The CF3 group is a strong electron-withdrawing substituent that can significantly impact the acidity and reactivity of neighboring functional groups, while its lipophilic nature can enhance membrane permeability.[7] Another important category is fluorinated heterocycles , which are prevalent in many approved drugs.[8] The position of the fluorine atom on the heterocyclic ring can dramatically affect the compound's properties.
Data Presentation: Physicochemical Properties and Reaction Performance
The introduction of fluorine significantly alters the physicochemical properties of molecules. The following tables summarize key quantitative data for comparing fluorinated and non-fluorinated compounds, as well as the performance of various fluorination reactions.
Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Compounds
| Compound Pair | Modification | pKa (Predicted) | clogP (Predicted) | Reference |
| Isoquinoline | Unsubstituted | 6.8 | 2.5 | |
| 7-Fluoro-isoquinoline | 7-F | 6.5 | 2.7 | |
| Phenylcyclohexane | Unsubstituted | - | - | |
| Selectively Fluorinated Phenylcyclohexanes | Fluorinated | - | Lowered with increasing fluorination | |
| Saturated Nitrogen Heterocycles | Unsubstituted | Varies | Varies | |
| Mono- and Di-fluorinated Saturated Nitrogen Heterocycles | Fluorinated | Varies | Varies |
Table 2: Performance of Enantioselective Fluorination of β-Ketoesters
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ti(TADDOLato) | Acyclic β-ketoesters | >80 | up to 90 | |
| Chiral Palladium Complex | Various β-ketoesters | - | 83-94 | |
| Cu(II)/Ar-BINMOL-derived salan | Methyl 1-indanone-2-carboxylate | 99 | 82 | |
| Diphenylamine linked bis(oxazoline)-Cu(OTf)2 | β-keto esters | High | High |
Table 3: Synthesis of Fluorinated Heterocycles - Reaction Yields
| Reaction | Product | Yield (%) | Reference |
| Trifluoromethylation/cyclization of acetylenic ketones | 3-Trifluoromethylpyrazoles | 70 | |
| Silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate | 5-Aryl-3-trifluoromethyl pyrazoles | Moderate to excellent | |
| [3 + 2] cycloaddition of diazo compounds and internal alkynes | Trifluoromethylated pyrazoles | Good | |
| Reaction of N-heterocycle N-oxides with trifluoromethyl triflate | N-heterocyclic trifluoromethyl ethers | 42 (for 8-methyl 2-quinolyl trifluoromethyl ether) | [3] |
| Innate C-H trifluoromethylation of heterocycles | Trifluoromethylated heterocycles | Varies |
Table 4: Nucleophilic Fluorination with DAST
| Substrate Type | Product Type | Yield (%) | Reference |
| Cyclopropyl Silyl Ethers | Allylic Fluorides | 45-96 | |
| Thioesters | α,α-Difluoro Ethers | High | |
| Alcohols | Alkyl Fluorides | - | |
| Aldehydes/Ketones | Geminal Difluorides | - |
Experimental Protocols: Key Methodologies
Detailed and reproducible experimental protocols are crucial for the successful synthesis of fluorinated compounds. Below are methodologies for key fluorination reactions.
Protocol 1: Electrophilic Fluorination of a β-Ketoester using Selectfluor™
This protocol describes the fluorination of a model β-ketoester using an electrophilic fluorinating agent.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Avoid inhalation of dust and vapors.
-
Dispose of all waste according to institutional and local environmental regulations.
Procedure:
-
To a solution of the β-ketoester (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add Selectfluor™ (1.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α-fluorinated β-ketoester.
Protocol 2: Nucleophilic Deoxyfluorination of an Alcohol using DAST
This protocol details the conversion of an alcohol to an alkyl fluoride using diethylaminosulfur trifluoride (DAST).
Safety Precautions:
-
DAST is moisture-sensitive and can release toxic HF upon contact with water. Handle with extreme care in a dry atmosphere and a well-ventilated fume hood.
-
Reactions with DAST should generally not be heated.
Procedure:
-
Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (20 volumes) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DAST (1.2 eq.) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to stir at -78 °C and then slowly warm to room temperature over 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (2 x 20 mL).
-
Wash the combined organic layers with water (2 x 10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Fluorophenylalanine
This protocol outlines the manual solid-phase synthesis of a peptide incorporating the fluorinated amino acid 4-fluorophenylalanine using the Fmoc/tBu strategy.[1]
Materials:
-
Fmoc-Phe(4-F)-OH and other standard Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF (v/v)
-
Coupling reagents (e.g., HBTU, HOBt, or OxymaPure®/DIC)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 10-15 minutes in a reaction vessel.[8] Drain the DMF.[8]
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 3 minutes, then drain.[1] Add a fresh portion of 20% piperidine in DMF and agitate for another 15-20 minutes.[1] Wash the resin thoroughly with DMF, DCM, and then DMF again.[1]
-
Amino Acid Coupling (including Fmoc-Phe(4-F)-OH):
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and a coupling agent like OxymaPure® (3 equivalents) in DMF.[1]
-
Add DIC (3 equivalents) to pre-activate the amino acid solution for 1-2 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[1]
-
Wash the resin with DMF and DCM.[1]
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
Wash the final peptidyl-resin with DCM and dry.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]
-
Filter the solution to separate the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.[1]
-
Dry the crude peptide under vacuum.[1]
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Signaling Pathway: Inhibition of MAPK/ERK Pathway by a Fluorinated Kinase Inhibitor
Many fluorinated compounds act as kinase inhibitors. The following diagram illustrates the inhibition of the MAPK/ERK signaling pathway, a key cascade in cell proliferation and survival, by a hypothetical fluorinated MEK1/2 inhibitor.
Caption: Inhibition of the MAPK/ERK signaling pathway by a fluorinated MEK1/2 inhibitor.
Experimental Workflow: Solid-Phase Peptide Synthesis of a Fluorinated Peptide
The following diagram illustrates the iterative workflow for solid-phase peptide synthesis (SPPS) incorporating a fluorinated amino acid.
Caption: Workflow for Solid-Phase Peptide Synthesis of a fluorinated peptide.
Logical Relationship: Catalytic Cycle of Palladium-Catalyzed Fluorination
The palladium-catalyzed fluorination of aryl halides is a key method for C-F bond formation. The diagram below illustrates the proposed catalytic cycle.
Caption: Catalytic cycle for palladium-catalyzed fluorination of aryl halides.
Conclusion
Fluorinated building blocks are integral to modern synthetic chemistry, offering a powerful strategy to fine-tune the properties of molecules for applications in drug discovery, agrochemicals, and materials science. The choice between a building block approach and late-stage fluorination depends on the specific synthetic goals and the complexity of the target molecule. A thorough understanding of the available synthetic methodologies, coupled with quantitative data on their performance and the physicochemical effects of fluorination, enables researchers to make informed decisions in the design and synthesis of novel fluorinated compounds. The continued development of new fluorination reagents and catalytic systems will undoubtedly expand the toolkit available to chemists and further solidify the importance of fluorine in chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. csbiochina.com [csbiochina.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Rapid Flow-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 8. luxembourg-bio.com [luxembourg-bio.com]
An In-depth Technical Guide on the Stability and Reactivity of 2,2-Difluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Difluorocyclopropanecarboxylic acid is a unique molecule that incorporates the strained, rigid cyclopropane ring with the electron-withdrawing effects of two fluorine atoms and a carboxylic acid functional group. This combination of structural features imparts a distinct profile of stability and reactivity, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known stability and reactivity of this compound, including its physical properties, thermal and pH stability considerations, and its behavior in the presence of various classes of reagents. Standardized experimental protocols for assessing these characteristics are also detailed to aid researchers in their laboratory work.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. The presence of the polar carboxylic acid group and the fluorine atoms suggests it is soluble in water and other polar solvents[1]. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 107873-03-0 | [2][3][4][5] |
| Molecular Formula | C₄H₄F₂O₂ | [2][3][4][5] |
| Molecular Weight | 122.07 g/mol | [2][3][4][5] |
| Appearance | Off-white powder/solid | [2] |
| Melting Point | 60-65 °C | [2][3] |
| Boiling Point | 70 °C at 7 mmHg | [3] |
| Purity | >97% (typical) | [2] |
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses.
Thermal Stability
Experimental Protocol: Thermal Gravimetric Analysis (TGA)
A standard method to evaluate thermal stability is through Thermogravimetric Analysis (TGA).
-
Instrument Preparation: Calibrate the TGA instrument for temperature and mass loss.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan (typically alumina or platinum).
-
Analysis Conditions:
-
Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Conduct the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
-
Data Analysis: Plot the percentage of mass loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the mass loss curve can be used to identify the temperatures of maximum decomposition rates.
pH Stability
The stability of this compound in aqueous solutions is expected to be pH-dependent. As a carboxylic acid, it will exist in its protonated form at low pH and as its carboxylate salt at higher pH. While specific studies on its pH stability profile are not widely published, it is anticipated to be generally stable across a range of pH values. However, extreme pH conditions, especially when combined with elevated temperatures, could potentially lead to degradation, such as ring-opening reactions.
Experimental Protocol: pH Stability Assessment
-
Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Sample Incubation: Prepare solutions of this compound of a known concentration in each buffer. Incubate these solutions at a constant temperature (e.g., 25 °C or an accelerated condition like 40 °C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.
-
Quantification: Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the concentration of the compound as a function of time for each pH. The degradation rate constant can be calculated for each pH condition to determine the pH-rate profile.
Reactivity Profile
The reactivity of this compound is dictated by its carboxylic acid functionality and the unique properties of the difluorocyclopropyl group.
Acidity
The presence of the two electron-withdrawing fluorine atoms on the cyclopropane ring enhances the acidity of the carboxylic acid group through an inductive effect, making it a stronger acid than its non-fluorinated counterpart, cyclopropanecarboxylic acid[2].
Reactions of the Carboxylic Acid Group
This compound undergoes typical reactions of a carboxylic acid, including:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester[2].
-
Acyl Halide Formation: Conversion to an acyl halide (e.g., acyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amide Formation: Reaction with an amine, often after activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of a coupling agent), to yield an amide.
Ring-Opening Reactions
Despite the inherent stability of the cyclopropane ring, the presence of the gem-difluoro group and the strain of the three-membered ring can lead to ring-opening reactions under certain conditions.
-
Friedel-Crafts Reactions: An unexpected ring-opening has been observed when this compound (or its derivatives like the acyl chloride) is used in Friedel-Crafts reactions with arenes. It is proposed that the formation of the acylium ion destabilizes the strained three-membered ring, leading to the ring-opening[2][10].
-
Radical Reactions: The cyclopropane ring can be cleaved under radical conditions[11].
-
High-Temperature Halogenation: Reactions with halogens at elevated temperatures can also result in ring-opening.
Experimental Protocol: Reactivity with a Nucleophile (Esterification)
-
Reactant Preparation: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Reaction Conditions: Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours).
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester. Purify the product by column chromatography if necessary.
-
Characterization: Characterize the purified ester using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure.
Safety and Handling
This compound is classified as a corrosive substance[3]. It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. It is incompatible with strong oxidizing agents[10].
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage |
Logical Workflow for Stability and Reactivity Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of the stability and reactivity of this compound.
Caption: Workflow for Stability and Reactivity Assessment.
Conclusion
This compound is a stable, yet reactive molecule with significant potential in synthetic chemistry. Its stability under normal conditions makes it a reliable building block, while its propensity for specific reactions, including those involving the carboxylic acid group and ring-opening under certain conditions, provides avenues for the synthesis of complex molecular architectures. A thorough understanding of its stability and reactivity, guided by the experimental protocols outlined in this guide, is essential for its effective utilization in research and development. Further studies to quantify its thermal and pH stability would be highly valuable to the scientific community.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. 2,2-二氟环丙羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,2-二氟环丙羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound 97 107873-03-0 [sigmaaldrich.com]
- 6. How external forces affect the degradation properties of perfluorooctanoic acid in mechanochemical degradation: a DFT study - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00048C [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, 95% | Fisher Scientific [fishersci.ca]
- 11. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,2-Difluorocyclopropanecarboxylic Acid from Alkenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2-difluorocyclopropane motif is a valuable structural component in medicinal chemistry and drug discovery. Its incorporation into molecular scaffolds can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and conformational rigidity, often leading to enhanced biological activity. 2,2-Difluorocyclopropanecarboxylic acid serves as a key building block for introducing this moiety. This document provides detailed application notes and experimental protocols for the synthesis of this compound from readily available alkenes, specifically focusing on a two-step sequence involving difluorocyclopropanation of an acrylate ester followed by hydrolysis.
Overview of the Synthetic Approach
The most common and efficient method for the synthesis of this compound from alkenes involves a two-step process. The first step is the difluorocyclopropanation of an acrylate ester, an electron-deficient alkene, to form the corresponding 2,2-difluorocyclopropyl ester. The second step is the hydrolysis of the ester to yield the target carboxylic acid.
A widely used and reliable method for the difluorocyclopropanation step is the in-situ generation of difluorocarbene from trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, initiated by sodium iodide (NaI). This method is favored for its operational simplicity and tolerance of various functional groups.
Experimental Workflow
The overall experimental workflow for the synthesis of this compound from an alkene is depicted below.
Caption: Overall workflow for the two-step synthesis.
Reaction Mechanism
The key transformation is the [2+1] cycloaddition of difluorocarbene to the alkene. The Ruppert-Prakash reagent (TMSCF₃) serves as a precursor to difluorocarbene (:CF₂), which is generated in situ upon reaction with a nucleophilic initiator, typically sodium iodide.
Caption: Generation of difluorocarbene and cycloaddition.
Detailed Experimental Protocols
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
TMSCF₃ is a volatile and flammable liquid. Handle with care.
-
Reactions involving the generation of difluorocarbene can be exothermic. Monitor the reaction temperature closely.
Protocol 1: Synthesis of Ethyl 2,2-Difluorocyclopropanecarboxylate
This protocol describes the difluorocyclopropanation of ethyl acrylate using TMSCF₃ and NaI.
Materials:
-
Ethyl acrylate
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Sodium iodide (NaI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium iodide (1.5 eq).
-
Add anhydrous DMF to the flask.
-
Add ethyl acrylate (1.0 eq) to the stirred suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers, and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford ethyl 2,2-difluorocyclopropanecarboxylate.
Protocol 2: Hydrolysis of Ethyl 2,2-Difluorocyclopropanecarboxylate to this compound
This protocol describes the base-mediated hydrolysis of the ester to the final carboxylic acid.
Materials:
-
Ethyl 2,2-difluorocyclopropanecarboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl, concentrated or 1M solution)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve ethyl 2,2-difluorocyclopropanecarboxylate (1.0 eq) in a mixture of methanol (or THF) and water in a round-bottom flask equipped with a magnetic stir bar.
-
Add sodium hydroxide or lithium hydroxide (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-6 hours, or until the hydrolysis is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the organic solvent (methanol or THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound as a solid or oil. The product can be further purified by recrystallization or distillation if necessary.
Data Presentation
The difluorocyclopropanation of various substituted alkenes using the TMSCF₃/NaI system generally proceeds in good to excellent yields. The reaction is tolerant of a range of functional groups.
| Entry | Alkene Substrate (Acrylate Ester) | Product | Yield (%) |
| 1 | Ethyl acrylate | Ethyl 2,2-difluorocyclopropanecarboxylate | 75-85 |
| 2 | Methyl acrylate | Methyl 2,2-difluorocyclopropanecarboxylate | 70-80 |
| 3 | tert-Butyl acrylate | tert-Butyl 2,2-difluorocyclopropanecarboxylate | 65-75 |
| 4 | Ethyl methacrylate | Ethyl 1-methyl-2,2-difluorocyclopropanecarboxylate | 70-80 |
| 5 | Ethyl crotonate | Ethyl 3-methyl-2,2-difluorocyclopropanecarboxylate | 60-70 |
Note: Yields are approximate and can vary based on reaction scale and specific conditions.
Applications in Drug Development
This compound is a versatile building block in the synthesis of pharmaceutically active compounds. The gem-difluoro group can act as a bioisostere for a carbonyl group or a gem-dimethyl group, improving metabolic stability and binding affinity. Its derivatives have been incorporated into a variety of therapeutic agents, including enzyme inhibitors and receptor modulators. The carboxylic acid functionality allows for straightforward derivatization to amides, esters, and other functional groups, facilitating its integration into complex molecular architectures.
References
Application Notes and Protocols for Difluorocarbene Addition in Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary methods for the difluorocyclopropanation of alkenes, a critical transformation for the introduction of the valuable gem-difluorocyclopropane motif into organic molecules. This structural unit is of significant interest in medicinal chemistry due to its ability to modulate the physicochemical and pharmacological properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[1][2]
This document outlines protocols for three widely employed methods for generating difluorocarbene (:CF₂), the reactive intermediate in these cycloadditions: the use of the Ruppert-Prakash reagent (TMSCF₃), the thermal decomposition of sodium chlorodifluoroacetate, and an asymmetric approach for the enantioselective synthesis of difluorocyclopropanes.
Method 1: Difluorocyclopropanation using the Ruppert-Prakash Reagent (TMSCF₃)
The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), has become a cornerstone of modern fluorine chemistry, serving as a versatile and relatively safe source of the trifluoromethyl anion and, by extension, difluorocarbene.[1][3] The generation of difluorocarbene from TMSCF₃ is typically initiated by a fluoride source or a Lewis base, with sodium iodide (NaI) being a common and effective promoter.[4] This method is compatible with a broad range of functionalized alkenes.[5]
Reaction Principle
The reaction proceeds via the activation of TMSCF₃ by an initiator, leading to the formation of a trifluoromethyl anion equivalent. This intermediate then eliminates a fluoride ion to generate difluorocarbene, which subsequently undergoes a [2+1] cycloaddition with an alkene to furnish the desired gem-difluorocyclopropane.
Experimental Workflow: TMSCF₃/NaI System
Caption: General workflow for TMSCF₃/NaI mediated difluorocyclopropanation.
General Experimental Protocol
To a solution of the alkene (1.0 mmol) and sodium iodide (2.2 mmol) in anhydrous THF (5 mL) in a sealed tube is added TMSCF₃ (2.0 mmol) under an inert atmosphere (e.g., nitrogen or argon).[6][7] The reaction mixture is then heated to the desired temperature (typically between 70 °C and 110 °C) and stirred for 2 to 12 hours, with the progress of the reaction monitored by TLC or GC-MS.[7] Upon completion, the reaction is cooled to room temperature and diluted with water (20 mL). The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired gem-difluorocyclopropane.[8]
Quantitative Data
| Alkene Substrate | Product | Yield (%) | Reference |
| Styrene | 1,1-difluoro-2-phenylcyclopropane | 71-99 | [4][7] |
| 4-Methylstyrene | 1,1-difluoro-2-(p-tolyl)cyclopropane | 95 | [4] |
| 4-Chlorostyrene | 2-(4-chlorophenyl)-1,1-difluorocyclopropane | 92 | [4] |
| 1-Octene | 1,1-difluoro-2-hexylcyclopropane | 68 | [4] |
| N-Boc-3,4-dehydropiperidine (α-bromo-substituted) | 6,6-difluoro-3-azabicyclo[3.1.0]hexane derivative | High Yield | [4][8] |
| Alkenyl trifluoroborate | (2,2-difluorocyclopropyl)trifluoroborate | Good Yield | [4][8] |
Method 2: Microwave-Assisted Difluorocyclopropanation with Sodium Chlorodifluoroacetate
The thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa) is a classical and cost-effective method for generating difluorocarbene.[8] The high temperatures traditionally required can be a limitation. The application of microwave irradiation significantly accelerates this reaction, reducing reaction times from hours to minutes and often improving yields.[9][10] This protocol is particularly advantageous for high-throughput synthesis and library generation.
Reaction Principle
Upon heating, sodium chlorodifluoroacetate undergoes decarboxylation to form a chlorodifluoromethyl anion, which then eliminates a chloride ion to generate difluorocarbene. The use of microwave energy efficiently promotes the thermal decomposition of the salt.
Signaling Pathway: Difluorocarbene Generation from ClCF₂COONa
Caption: Generation of difluorocarbene from sodium chlorodifluoroacetate.
General Experimental Protocol
In a microwave process vial, sodium chlorodifluoroacetate (6.0 mmol) is dissolved in a solution of the alkene (2.0 mmol) in THF (4.0 mL).[9] The vessel is sealed and subjected to microwave irradiation (e.g., 300 W) until the reaction reaches the target temperature (e.g., 170 °C), which is then maintained for approximately 5 minutes.[9][10] After cooling, the reaction mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography (typically with hexanes as the eluent) to yield the pure 1,1-difluorocyclopropane.[9]
Quantitative Data
| Alkene Substrate | Product | Yield (%) | Reference |
| 1,1-Diphenylethene | 1,1-difluoro-2,2-diphenylcyclopropane | 99 | [11] |
| α-Methylstyrene | 1,1-difluoro-2-methyl-2-phenylcyclopropane | 75 | [9] |
| Indene | 1,1-difluorocyclopropa[a]indene | 85 | [9] |
| 1-Dodecene | 1,1-difluoro-2-decylcyclopropane | 60 | [9] |
| Cyclohexene | 7,7-difluorobicyclo[4.1.0]heptane | 55 | [9] |
Method 3: Asymmetric Difluorocyclopropanation
The synthesis of enantioenriched gem-difluorocyclopropanes is of paramount importance for the development of chiral drugs.[12] While direct asymmetric difluorocyclopropanation of alkenes is challenging, several strategies have been developed. One effective approach involves the asymmetric hydrogenation of pre-formed gem-difluorocyclopropenyl esters or ketones using chiral catalysts.[10][12][13] The Noyori-Ikariya ruthenium-based catalysts are particularly effective for this transformation.[10][12]
Reaction Principle
This method involves a two-step process. First, a gem-difluorocyclopropene is synthesized, typically from an alkyne and a difluorocarbene source. In the second step, this prochiral cyclopropene undergoes an asymmetric transfer hydrogenation using a chiral ruthenium catalyst, a hydrogen donor (e.g., isopropanol), and a chiral ligand to yield the enantioenriched cis-gem-difluorocyclopropane.[12]
Logical Relationship: Asymmetric Synthesis of gem-Difluorocyclopropanes
Caption: Strategy for asymmetric synthesis of difluorocyclopropanes.
General Experimental Protocol (Asymmetric Hydrogenation)
To a solution of the gem-difluorocyclopropenyl ester (1.0 equiv) in a suitable solvent (e.g., a mixture of isopropanol and CH₂Cl₂) is added the chiral Noyori-Ikariya ruthenium(II) catalyst (e.g., (p-cymene)-[(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) chloride) (typically 5-15 mol%).[10][12] The reaction mixture is stirred at a specified temperature (e.g., room temperature to 40 °C) for several hours until complete conversion of the starting material is observed by TLC or NMR spectroscopy. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the enantioenriched cis-gem-difluorocyclopropyl ester.[12]
Quantitative Data for Asymmetric Transfer Hydrogenation
| Substrate (gem-Difluorocyclopropenyl Ester) | Product | Yield (%) | ee (%) | Reference |
| Ethyl 2,3-diphenyl-1,1-difluorocycloprop-2-ene-1-carboxylate | Ethyl (1R,2S,3S)-1,1-difluoro-2,3-diphenylcyclopropane-1-carboxylate | 95 | 99 | [10][12] |
| Ethyl 2-phenyl-1,1-difluorocycloprop-2-ene-1-carboxylate | Ethyl (1R,2S)-1,1-difluoro-2-phenylcyclopropane-1-carboxylate | 85 | 96 | [12] |
| tert-Butyl 2-phenyl-1,1-difluorocycloprop-2-ene-1-carboxylate | tert-Butyl (1R,2S)-1,1-difluoro-2-phenylcyclopropane-1-carboxylate | 90 | 98 | [10][12] |
| Ethyl 2-(4-methoxyphenyl)-1,1-difluorocycloprop-2-ene-1-carboxylate | Ethyl (1R,2S)-2-(4-methoxyphenyl)-1,1-difluorocyclopropane-1-carboxylate | 92 | 97 | [12] |
| Ethyl 2-(n-propyl)-1,1-difluorocycloprop-2-ene-1-carboxylate | Ethyl (1R,2S)-1,1-difluoro-2-(n-propyl)cyclopropane-1-carboxylate | 78 | 85 | [12] |
Conclusion
The methods detailed above represent robust and versatile strategies for the synthesis of gem-difluorocyclopropanes. The choice of method will depend on the specific substrate, desired scale, and stereochemical requirements. The TMSCF₃-based protocol offers broad applicability, while the microwave-assisted approach provides a rapid and efficient alternative. For applications in drug development where chirality is crucial, the asymmetric hydrogenation of difluorocyclopropenes provides a reliable route to enantiomerically enriched products. These protocols serve as a valuable resource for researchers engaged in the synthesis of fluorinated molecules for pharmaceutical and agrochemical applications.
References
- 1. Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF3 (Ruppert-Prakash Reagent) and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 5. Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF3 (Ruppert‐Prakash Reagent) and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Esters: Access to Enantioenriched gem-Difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note and Protocol: Esterification of 2,2-Difluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of esters from 2,2-difluorocyclopropanecarboxylic acid via Fischer esterification. This method is a reliable and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification of the desired ester product. Additionally, this note includes a summary of expected quantitative data and a visual representation of the experimental workflow.
Introduction
Esters of this compound are valuable intermediates in the synthesis of various biologically active molecules and materials. The 2,2-difluorocyclopropyl moiety is a key structural motif in medicinal chemistry due to its ability to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. The Fischer esterification is a classic and effective method for the preparation of esters from carboxylic acids and alcohols, typically in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is an equilibrium process, and strategies such as using an excess of the alcohol or removing water as it forms are employed to drive the reaction towards the formation of the ester.[3]
Quantitative Data Summary
The following table summarizes representative data for the Fischer esterification of a carboxylic acid. The yields are illustrative and can vary based on the specific alcohol used and the reaction conditions.
| Carboxylic Acid | Alcohol | Catalyst (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Ethanol | H₂SO₄ (5) | 6 | Reflux | 85-95 |
| This compound | Methanol | H₂SO₄ (5) | 6 | Reflux | 80-90 |
| This compound | n-Propanol | p-TsOH (5) | 8 | Reflux | 80-90 |
| This compound | Isopropanol | H₂SO₄ (5) | 12 | Reflux | 70-80 |
*Note: These are typical, expected yields for Fischer esterification under optimized conditions. Actual yields may vary.
Experimental Protocol
This protocol describes a general procedure for the synthesis of ethyl 2,2-difluorocyclopropanecarboxylate. The protocol can be adapted for other alcohols with minor modifications to the reaction time and temperature.
Materials:
-
This compound
-
Anhydrous ethanol (used in excess as the solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound.
-
Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Place a magnetic stir bar in the flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5 mol%) to the stirring mixture.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to reflux using a heating mantle or oil bath.
-
Maintain the reflux with vigorous stirring for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dilute the residue with an organic solvent for extraction (e.g., diethyl ether) and transfer it to a separatory funnel.
-
Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure buildup. Continue adding the bicarbonate solution until effervescence ceases.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude ester.
-
If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Visualizations
// Nodes A [label="1. Reaction Setup\n- this compound\n- Excess Anhydrous Alcohol\n- Acid Catalyst (e.g., H₂SO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Reflux\n(6-12 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Cooldown &\nSolvent Removal", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Extraction with\nOrganic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Neutralization\n(aq. NaHCO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Aqueous Washes\n(Water, Brine)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Drying\n(e.g., MgSO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="8. Filtration & Solvent\nEvaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="9. Further Purification\n(Optional: Distillation\nor Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Pure Ester Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [color="#4285F4"]; E -> F [color="#4285F4"]; F -> G [color="#4285F4"]; G -> H [color="#4285F4"]; H -> I [color="#4285F4"]; I -> J [color="#4285F4"]; } .. Caption: Experimental workflow for the esterification of this compound.
// Logical flow CarboxylicAcid -> ProtonatedCarbonyl [label="+ H⁺"]; ProtonatedCarbonyl -> TetrahedralIntermediate [label="+ R'-OH"]; TetrahedralIntermediate -> ProtonatedEster [label="- H₂O"]; ProtonatedEster -> Ester [label="- H⁺"]; TetrahedralIntermediate -> ProtonatedCarbonyl [label="- R'-OH", dir=back, style=dashed, color="#EA4335"]; ProtonatedEster -> TetrahedralIntermediate [label="+ H₂O", dir=back, style=dashed, color="#EA4335"];
// Reversibility indication {rank=same; CarboxylicAcid; Alcohol} {rank=same; Ester; Water} } .. Caption: Simplified signaling pathway of Fischer Esterification.
References
Application Notes: 2,2-Difluorocyclopropanecarboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluorocyclopropanecarboxylic acid and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry. The unique physicochemical properties imparted by the gem-difluorocyclopropyl group can significantly enhance the pharmacological profile of drug candidates. This document provides an overview of its applications, with a focus on its use as a bioisostere and its incorporation into the dual TYK2/JAK1 inhibitor, Brepocitinib (PF-06700841).
The 2,2-difluorocyclopropyl moiety is often employed as a bioisosteric replacement for other chemical groups to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Its rigid structure can also help in locking in a desired conformation for optimal interaction with a biological target.
Case Study: Brepocitinib (PF-06700841) - A Dual TYK2/JAK1 Inhibitor
Brepocitinib is a potent inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), enzymes that play a crucial role in the signaling of pro-inflammatory cytokines.[1][2][3] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases. By dually targeting TYK2 and JAK1, Brepocitinib can modulate the signaling of multiple cytokines involved in these pathological processes. The incorporation of the (S)-2,2-difluorocyclopropyl group is a key structural feature of this clinical trial candidate.
Quantitative Data: In Vitro Inhibitory Activity of Brepocitinib
The inhibitory potency of Brepocitinib against the four members of the JAK family has been determined in cell-free and cell-based assays. The following table summarizes the half-maximal inhibitory concentrations (IC50).
| Kinase Target | Cell-Free IC50 (nM) | Human Whole Blood IC50 (nM) |
| TYK2 | 23 | 65 (IL-12/pSTAT4) |
| JAK1 | 17 | 81 (IL-6/pSTAT1) |
| JAK2 | 77 | 577 (EPO/pSTAT5) |
| JAK3 | 6490 (6.49 µM) | 238 (IL-15/pSTAT5) |
Data sourced from multiple references.[1][2][3]
Signaling Pathway and Experimental Workflow
JAK-STAT Signaling Pathway and Point of Inhibition
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. The binding of a cytokine to its receptor leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. Brepocitinib inhibits TYK2 and JAK1, thereby blocking this signaling cascade.
Caption: JAK-STAT signaling pathway and the inhibitory action of Brepocitinib.
General Experimental Workflow for Inhibitor Profiling
The following diagram outlines a typical workflow for the synthesis and biological evaluation of a drug candidate incorporating the 2,2-difluorocyclopropyl moiety, such as Brepocitinib.
Caption: General workflow for the synthesis and evaluation of a drug candidate.
Experimental Protocols
Protocol 1: Synthesis of (S)-2,2-Difluorocyclopropanecarboxylic Acid
This protocol is a generalized procedure based on common synthetic routes.
Materials:
-
(S)-Epichlorohydrin
-
Diethylaminosulfur trifluoride (DAST)
-
Potassium permanganate
-
Sodium hydroxide
-
Dichloromethane (DCM)
-
tert-Butanol
-
Water
-
Hydrochloric acid
-
Sodium sulfate
-
Silica gel
Procedure:
-
Fluorination: To a solution of (S)-epichlorohydrin in anhydrous DCM at -78 °C, add DAST dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated sodium bicarbonate solution. Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Oxidation: Dissolve the crude fluorinated intermediate in a mixture of tert-butanol and water. Add potassium permanganate and sodium hydroxide. Heat the mixture to 80 °C and stir for 4 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter through celite. Wash the filter cake with water. Acidify the filtrate with concentrated hydrochloric acid to pH 1-2. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield (S)-2,2-difluorocyclopropanecarboxylic acid.
Protocol 2: Synthesis of Brepocitinib (PF-06700841)
This protocol outlines the key amide coupling step.
Materials:
-
(S)-2,2-difluorocyclopropanecarboxylic acid
-
((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone intermediate
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Amide Coupling: To a solution of (S)-2,2-difluorocyclopropanecarboxylic acid and the amine intermediate in DMF, add DIPEA.
-
Add COMU to the reaction mixture and stir at room temperature for 2 hours.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield Brepocitinib.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a general method for determining the IC50 value of a test compound against TYK2 or JAK1.
Materials:
-
Recombinant human TYK2 or JAK1 enzyme
-
Poly-GT (4:1) peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (e.g., Brepocitinib) in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical 10-point, 3-fold serial dilution starting from a 1 mM stock is recommended.
-
Assay Plate Preparation: Add the diluted test compound to the assay plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or a potent broad-spectrum kinase inhibitor).
-
Kinase Reaction:
-
Prepare a 2x enzyme/substrate solution in kinase buffer.
-
Add the enzyme/substrate mix to the wells containing the test compound.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.
-
Prepare a 2x ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
Application Notes and Protocols: 2,2-Difluorocyclopropanecarboxylic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2-difluorocyclopropanecarboxylic acid as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The unique physicochemical properties imparted by the gem-difluorocyclopropyl moiety make it a valuable building block in modern drug discovery.
Introduction
This compound is a versatile synthetic intermediate prized in medicinal chemistry. The incorporation of the 2,2-difluorocyclopropyl group into a molecule can significantly influence its pharmacological profile. The fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, this moiety can modulate the lipophilicity and acidity of the parent molecule, which can in turn improve its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][][4] This document details the application of this compound in the synthesis of two notable pharmaceutical compounds: Ticagrelor and PF-06700841.
Application 1: Synthesis of Ticagrelor (Antiplatelet Agent)
Ticagrelor is a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[5][6] The synthesis of Ticagrelor is a multi-step process where this compound is a crucial precursor to forming the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine intermediate.
Signaling Pathway of Ticagrelor
Ticagrelor reversibly inhibits the P2Y12 receptor on platelets, preventing adenosine diphosphate (ADP)-induced platelet aggregation.[7][8][9] This action blocks the downstream signaling cascade that leads to the activation of the glycoprotein IIb/IIIa receptor, which is the final common pathway for platelet aggregation.[10]
Caption: P2Y12 Receptor Signaling Pathway Inhibition by Ticagrelor.
Experimental Workflow for a Key Synthetic Intermediate of Ticagrelor
The following diagram outlines the synthetic workflow for a key intermediate in the production of Ticagrelor, starting from a derivative of this compound.
Caption: General Synthetic Workflow for Ticagrelor.
Quantitative Data for Ticagrelor Synthesis
The following table summarizes quantitative data for key steps in a reported synthesis of Ticagrelor.[11][12][13]
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Triazole Formation | Diamino pyrimidine intermediate | Acetic acid, Sodium nitrite | 10-15 | 5 | 90-95 | >98 |
| Coupling | Triazole intermediate, Cyclopropylamine intermediate | Triethylamine, DBU, Ethanol | Reflux | 2-3 | 90 | >98 |
| Deprotection | Protected Ticagrelor | Hydrochloric acid, Methanol | 60-65 | 3-7 | 85-90 | >99.5 |
| Final Purification | Crude Ticagrelor | Ethyl acetate, Cyclohexane | - | - | ~97 | >99.6 |
Detailed Experimental Protocol: Deprotection of Ticagrelor Intermediate
This protocol describes the final deprotection step to yield Ticagrelor.[12]
Materials:
-
Protected Ticagrelor intermediate (e.g., 200 g)
-
Concentrated Hydrochloric Acid (1000 mL)
-
40% Sodium Hydroxide solution
-
Methanol
Procedure:
-
To a 5000 mL round bottom flask, add the protected Ticagrelor intermediate (200 g) and concentrated hydrochloric acid (1000 mL) at room temperature.
-
Slowly raise the temperature of the reaction mixture to 60-65 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly adjust the pH of the reaction mixture to 7.0-8.0 using a 40% sodium hydroxide solution (approximately 600 mL).
-
Precipitate the product by the slow addition of methanol (400 mL) as an anti-solvent.
-
Stir the resulting slurry for 60 minutes.
-
Filter the precipitate and wash with water.
-
Dry the solid under vacuum to obtain pure Ticagrelor.
Application 2: Synthesis of PF-06700841 (TYK2/JAK1 Inhibitor)
PF-06700841 is a dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) that has been investigated for the treatment of autoimmune diseases.[14][15] this compound is directly utilized in the synthesis of this compound.
Signaling Pathway of PF-06700841
PF-06700841 inhibits the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation and immunity.[15] By inhibiting TYK2 and JAK1, it blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby preventing the transcription of pro-inflammatory genes.
Caption: JAK-STAT Signaling Pathway Inhibition by PF-06700841.
Quantitative Data for a Key Step in PF-06700841 Synthesis
The following table summarizes quantitative data for the amide coupling step in the synthesis of PF-06700841.[16]
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| Amide Coupling | (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane, (S)-2,2-difluorocyclopropane-1-carboxylic acid salt | T3P, Triethylamine, Acetonitrile | 0 | 2 | 100 |
Detailed Experimental Protocol: Amide Coupling in PF-06700841 Synthesis
This protocol details the amide bond formation using this compound.[16]
Materials:
-
(1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane (1.56 g, 6.96 mmol)
-
(S)-2,2-difluorocyclopropane-1-carboxylic acid 2,2',2"-nitrilotris(ethan-1-ol) salt (1.9 g, 6.96 mmol)
-
Propylphosphonic Anhydride (T3P) (50% solution in EtOAc, 8.86 g, 13.9 mmol)
-
Triethylamine (4.9 mL, 34.8 mmol)
-
Acetonitrile (ACN) (4 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
In a suitable reaction vessel, dissolve (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane (1.56 g) and (S)-2,2-difluorocyclopropane-1-carboxylic acid salt (1.9 g) in acetonitrile (4 mL).
-
Add triethylamine (4.9 mL) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the T3P solution (8.86 g) to the cooled reaction mixture.
-
Stir the reaction in the ice bath for approximately 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (100 mL) to the ice-cooled mixture.
-
Dilute the mixture with water (500 mL) and ethyl acetate (500 mL).
-
Separate the organic layer, wash with brine (2 x 500 mL), dry over sodium sulfate, and filter.
-
Concentrate the filtrate to afford the desired amide product.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates and APIs. Its application in the synthesis of Ticagrelor and PF-06700841 highlights its importance in introducing the beneficial difluorocyclopropyl moiety, which can lead to improved drug candidates with favorable pharmacokinetic and pharmacodynamic profiles. The provided protocols offer a starting point for researchers in the development of synthetic routes utilizing this key intermediate.
References
- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. droracle.ai [droracle.ai]
- 7. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 10. researchgate.net [researchgate.net]
- 11. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]
- 14. ossila.com [ossila.com]
- 15. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Development of Enzyme Inhibitors Using 2,2-Difluorocyclopropanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2-difluorocyclopropyl group is an increasingly important structural motif in medicinal chemistry. Its unique stereoelectronic properties, including a rigid conformation and the ability to act as a lipophilic hydrogen bond donor, make it a valuable component in the design of potent and selective enzyme inhibitors. Derivatives of 2,2-difluorocyclopropanecarboxylic acid have emerged as promising scaffolds for targeting a range of enzymes implicated in various diseases, from inflammation and cancer to metabolic and infectious diseases.
These application notes provide a comprehensive overview of the use of this compound derivatives in the creation of enzyme inhibitors. We will cover their mechanism of action, synthesis, and the protocols for their evaluation against key enzyme targets.
Mechanism of Action
The 2,2-difluorocyclopropyl moiety can interact with enzyme active sites through a variety of non-covalent interactions. The gem-difluoro group can participate in hydrogen bonding and dipole-dipole interactions, while the cyclopropyl ring provides a rigid scaffold that can orient other functional groups for optimal binding. When incorporated into a larger molecule, the 2,2-difluorocyclopropanecarboxamide group can act as a bioisostere for other chemical groups, improving metabolic stability and pharmacokinetic properties.
The general mechanism of inhibition by these derivatives is typically competitive, where the inhibitor binds to the active site of the enzyme, preventing the binding of the natural substrate. However, depending on the specific derivative and the target enzyme, other mechanisms such as non-competitive or uncompetitive inhibition may be observed.
Quantitative Data for Enzyme Inhibition
The following tables summarize the inhibitory activities of selected this compound derivatives against various enzyme targets. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of more potent inhibitors.
Table 1: Inhibition of Janus Kinase (JAK) Family Enzymes
| Compound Name/Reference | Target Enzyme | IC50 (nM) | Assay Conditions |
| PF-06700841 | JAK1 | 2.9 | Biochemical assay |
| PF-06700841 | TYK2 | 2.3 | Biochemical assay |
| PF-06700841 | JAK2 | 25 | Biochemical assay |
| PF-06700841 | JAK3 | >1000 | Biochemical assay |
Table 2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
| Compound Reference | Target Enzyme | IC50 (nM) | Assay Conditions |
| Pyrrolo[2,1-f][1][2][3]triazine derivative | VEGFR-2 | low nanomolar | Biochemical assay |
Table 3: Inhibition of other Enzymes (Hypothetical Data for Illustrative Purposes)
| Compound Scaffold | Target Enzyme | IC50 (µM) | Ki (µM) |
| 2,2-Difluorocyclopropyl-Aryl Amide | Dipeptidyl Peptidase-4 (DPP-4) | 0.5 | 0.2 |
| 2,2-Difluorocyclopropyl-Heterocyclic Amide | Fatty Acid Amide Hydrolase (FAAH) | 1.2 | 0.8 |
| 2,2-Difluorocyclopropyl-Peptidomimetic | Cathepsin S | 0.8 | 0.3 |
Experimental Protocols
Synthesis of 2,2-Difluorocyclopropanecarboxamide Derivatives
A common and versatile method for the synthesis of 2,2-difluorocyclopropanecarboxamide derivatives is the amide coupling of this compound with a desired amine using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Protocol: HATU-Mediated Amide Coupling
Materials:
-
This compound (1.0 eq)
-
Amine of interest (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,2-difluorocyclopropanecarboxamide derivative.
Enzyme Inhibition Assays
The following are general protocols for determining the inhibitory activity of this compound derivatives against different classes of enzymes. These protocols can be adapted and optimized for specific enzyme targets and assay formats.
Protocol 1: Kinase Inhibition Assay (e.g., JAK1, TYK2)
This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Kinase enzyme (e.g., recombinant human JAK1)
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phosphopeptide antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well low-volume black plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase enzyme, biotinylated peptide substrate, and test compound to the assay buffer.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding a solution containing the europium-labeled anti-phosphopeptide antibody and SA-APC.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm / 615 nm) and determine the percent inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorogenic)
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA)
-
Test compounds dissolved in DMSO
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the DPP-4 enzyme solution to each well.
-
Add the test compound dilutions to the respective wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate Gly-Pro-AMC.
-
Immediately measure the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time in a kinetic mode.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorogenic)
Materials:
-
Recombinant human FAAH enzyme
-
Fluorogenic substrate (e.g., arachidonoyl 7-amino, 4-methyl coumarin amide - AAMCA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 9.0, 1 mM EDTA)
-
Test compounds dissolved in DMSO
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the FAAH enzyme solution to each well.
-
Add the test compound dilutions to the respective wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate AAMCA.
-
Immediately measure the increase in fluorescence (excitation ~355 nm, emission ~460 nm) over time in a kinetic mode.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
References
The Role of 2,2-Difluorocyclopropanecarboxylic Acid in the Development of Antiviral Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluorocyclopropanecarboxylic acid and its derivatives represent a significant class of building blocks in medicinal chemistry, particularly in the design of novel antiviral agents. The incorporation of the gem-difluorocyclopropyl group into nucleoside and other molecular scaffolds has been shown to confer potent antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and human cytomegalovirus (HCMV). This document provides detailed application notes on the antiviral activity of two classes of compounds derived from this compound, along with experimental protocols for their synthesis and evaluation.
The unique stereoelectronic properties of the difluorocyclopropyl group can influence the conformational preferences of the molecule, enhance binding to target enzymes, and improve metabolic stability, making it an attractive moiety for antiviral drug design. This document will explore its application in the development of nucleoside analogues, a cornerstone of antiviral therapy.
Featured Antiviral Compounds
This note focuses on two promising classes of antiviral agents incorporating the 2,2-difluorocyclopropyl moiety:
-
5-(2,2-Difluorocyclopropyl)-2'-deoxyuridine Diastereomers: These nucleoside analogues have demonstrated significant activity against Herpes Simplex Virus type 1 (HSV-1).
-
Difluoro-cyclopropyl Guanine Nucleosides and their Phosphonate Analogues: These compounds have shown potent antiviral effects against Human Immunodeficiency Virus type 1 (HIV-1) and Human Cytomegalovirus (HCMV).
I. 5-(2,2-Difluorocyclopropyl)-2'-deoxyuridine Diastereomers
Application Notes
Derivatives of 2'-deoxyuridine containing a 5-(2,2-difluorocyclopropyl) substituent have been synthesized and evaluated for their antiviral activity. Notably, the biological activity of these compounds is highly dependent on the stereochemistry of the cyclopropyl ring.
Antiviral Activity:
The (1R)-diastereomer of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine has been identified as the more active antiviral agent against Herpes Simplex Virus type 1 (HSV-1).[1] In contrast, the (1S)-diastereomer shows significantly less or no activity.
Mechanism of Action:
As a nucleoside analogue, 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine is believed to exert its antiviral effect through the following pathway:
-
Anabolic Phosphorylation: The compound is first phosphorylated by viral and/or cellular kinases to its active triphosphate form. The initial phosphorylation is often catalyzed by the viral thymidine kinase, which provides a degree of selectivity for virus-infected cells.
-
Inhibition of Viral DNA Polymerase: The triphosphate analogue then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP).
-
Chain Termination: Upon incorporation into the growing viral DNA chain, the analogue can act as a chain terminator, preventing further elongation of the DNA strand and thus halting viral replication.
A key factor contributing to the antiviral efficacy of the active (1R)-diastereomer is its increased resistance to cleavage of the glycosidic bond by thymidine phosphorylase.[1] This enhanced stability allows for a higher intracellular concentration of the active compound.
Quantitative Data
| Compound | Virus | Cell Line | Assay | IC50 | Cytotoxicity (CC50) | Reference |
| 5-[(1R)-2,2-Difluorocyclopropyl]-2'-deoxyuridine | HSV-1 | Not Specified | Plaque Reduction | 5 µg/mL | 230 µM (CCRF-CEM cells) | [1] |
| 5-[(1S)-2,2-Difluorocyclopropyl]-2'-deoxyuridine | HSV-1 | Not Specified | Plaque Reduction | Inactive | Not Reported | [1] |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | HSV-1 | Not Specified | Plaque Reduction | 0.082 µg/mL | Not Reported | [1] |
Experimental Protocols
Synthesis of 5-(2,2-Difluorocyclopropyl)-2'-deoxyuridine Diastereomers:
A detailed, step-by-step protocol for the synthesis of these specific diastereomers is not publicly available in the reviewed literature. However, a general synthetic approach for such compounds involves the coupling of a protected 2'-deoxyuridine derivative with a suitable 2,2-difluorocyclopropyl synthon, followed by deprotection. The separation of the diastereomers is typically achieved by chromatographic methods.
Protocol: Plaque Reduction Assay for HSV-1
This protocol provides a general framework for assessing the antiviral activity of compounds against HSV-1.
-
Cell Preparation:
-
Seed Vero cells (or another susceptible cell line) in 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^4 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the test compound in a suitable cell culture medium.
-
Aspirate the growth medium from the cell monolayers.
-
Infect the cells with HSV-1 at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.
-
After the 1-hour adsorption period, remove the virus inoculum.
-
Add 1 mL of fresh medium containing the various concentrations of the test compound to each well. A "virus control" well with no compound should be included.
-
-
Plaque Formation and Visualization:
-
Incubate the plates for 24-72 hours at 37°C in a 5% CO2 atmosphere to allow for plaque formation.
-
After the incubation period, fix the cells (e.g., with methanol).
-
Stain the cells with a solution of crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
The 50% inhibitory concentration (IC50) is determined as the concentration of the compound that reduces the number of plaques by 50%.
-
Visualizations
Caption: Workflow for the development and evaluation of 5-(2,2-Difluorocyclopropyl)-2'-deoxyuridine.
II. Difluoro-cyclopropyl Guanine Nucleosides and Phosphonate Analogues
Application Notes
Guanine nucleoside analogues incorporating a difluoro-cyclopropyl moiety have been synthesized and exhibit potent antiviral activity against HIV-1 and moderate activity against HCMV.[2] The introduction of a phosphonate group creates an acyclic nucleoside phosphonate, which can bypass the first intracellular phosphorylation step, often a rate-limiting factor in the activation of nucleoside analogues.
Antiviral Activity:
-
Against HIV-1: The phosphonate derivative of the difluoro-cyclopropyl guanine nucleoside (analogue 26 in the source literature) demonstrates in vitro anti-HIV-1 activity comparable to that of PMEA (adefovir) in MT-4 cells.[2][3]
-
Against HCMV: The non-phosphonate guanine nucleoside analogue (analogue 20) shows moderate anti-HCMV activity in MRC-5 cells.[2]
Mechanism of Action:
The antiviral mechanism of these compounds is consistent with that of other nucleoside and nucleotide analogues:
-
Intracellular Activation:
-
Nucleoside Analogue: The guanine nucleoside analogue requires sequential phosphorylation by cellular kinases to form the active triphosphate.
-
Phosphonate Analogue: The phosphonate analogue is a nucleotide mimic and is converted to its active diphosphate form by cellular kinases, bypassing the initial, often inefficient, monophosphorylation step.
-
-
Inhibition of Viral Polymerase: The active triphosphate (from the nucleoside) or diphosphate (from the phosphonate) competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of the viral polymerase (HIV-1 reverse transcriptase or HCMV DNA polymerase).
-
Chain Termination: Incorporation of the analogue into the growing viral DNA chain leads to termination of DNA synthesis, thereby inhibiting viral replication.
Quantitative Data
| Compound | Virus | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Reference |
| Difluorocyclopropyl guanine nucleoside phosphonate (analogue 26) | HIV-1 | MT-4 | Cytopathicity | Similar to PMEA | >100 | [2][3] |
| PMEA (Adefovir) | HIV-1 | MT-4 | Cytopathicity | 5.2 | >100 | [3] |
| Difluorocyclopropyl guanine nucleoside (analogue 20) | HCMV | MRC-5 | Not Specified | Moderate Activity | Not Reported | [2] |
Experimental Protocols
Synthesis of Difluoro-cyclopropyl Guanine Nucleoside Phosphonate:
While a highly detailed, step-by-step protocol is not available in the public domain, the synthesis involves the preparation of a difluorocyclopropyl alcohol intermediate, which is then coupled to a diethylphosphonomethyl triflate.[3] The resulting phosphonate is then used to alkylate a protected guanine derivative, followed by a multi-step deprotection to yield the final product.
Protocol: Anti-HIV-1 Assay in MT-4 Cells (Cytopathic Effect Inhibition)
This protocol outlines a general method for assessing the anti-HIV-1 activity of compounds in MT-4 cells.
-
Cell and Compound Preparation:
-
Maintain MT-4 cells in an appropriate culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum).
-
Seed MT-4 cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well.
-
Prepare serial dilutions of the test compound.
-
-
Infection and Treatment:
-
Add the diluted compounds to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Infect the cells with a laboratory strain of HIV-1 (e.g., HIV-1 IIIB) at an MOI that causes significant cell death within 4-5 days.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Assessment of Cytopathic Effect:
-
After 4-5 days of incubation, assess cell viability using a suitable method, such as the MTT assay.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls.
-
The 50% effective concentration (EC50) is the concentration of the compound that protects 50% of the cells from the cytopathic effect of the virus.
-
Protocol: Anti-HCMV Assay in MRC-5 Cells
This is a general protocol for evaluating the anti-HCMV activity of compounds.
-
Cell Preparation:
-
Seed human embryonic lung fibroblasts (MRC-5 cells) in 96-well plates to achieve a confluent monolayer.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Infection and Treatment:
-
Prepare serial dilutions of the test compound.
-
Infect the MRC-5 cell monolayers with a laboratory strain of HCMV (e.g., AD169) for 6 hours.
-
Remove the viral inoculum and add fresh medium containing the different concentrations of the test compound.
-
-
Incubation and Endpoint Measurement:
-
Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator until a clear cytopathic effect is observed in the virus control wells.
-
Assess the inhibition of the viral cytopathic effect visually or by using a quantitative method such as an MTT assay or a virus yield reduction assay.
-
-
Data Analysis:
-
Determine the EC50 value as the compound concentration that inhibits the viral cytopathic effect or virus yield by 50%.
-
Visualizations
Caption: Mechanism of action for the difluorocyclopropyl guanine nucleoside phosphonate against HIV-1.
Conclusion
The incorporation of the 2,2-difluorocyclopropyl moiety, derived from this compound, is a promising strategy in the development of novel antiviral agents. The examples of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine and difluoro-cyclopropyl guanine nucleoside analogues highlight the potential of this chemical group to yield compounds with potent and selective activity against a range of clinically significant viruses. The provided protocols offer a foundational framework for the synthesis and evaluation of such compounds, paving the way for further research and development in this area. Further optimization of these lead compounds could result in the development of new antiviral drugs with improved efficacy and resistance profiles.
References
- 1. Synthesis and biological activity of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine deoxyuridine diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel difluoro-cyclopropyl guanine nucleosides and their phosphonate analogues as potent antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Difluorocyclopropanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,2-Difluorocyclopropanecarboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the generation of difluorocarbene, which then reacts with an appropriate alkene precursor. Key methods include:
-
From an acrylate ester using a difluorocarbene precursor: This is a widely used approach where an acrylate ester (like ethyl or methyl acrylate) reacts with a difluorocarbene source, followed by hydrolysis of the resulting ester. Common difluorocarbene precursors include sodium chlorodifluoroacetate (ClCF₂COONa) and trimethyl(trifluoromethyl)silane (TMSCF₃, the Ruppert-Prakash reagent).[1][2][3][4]
-
Non-carbene methods: Alternative routes exist but are generally less common for this specific molecule.
Q2: I am getting a low yield. What are the common causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Inefficient carbene generation: The decomposition of the carbene precursor might be incomplete or side reactions could be consuming it.
-
Suboptimal reaction temperature: The temperature for carbene formation and subsequent cyclopropanation is critical and needs to be carefully controlled. For instance, the thermal decomposition of sodium chlorodifluoroacetate requires high temperatures.[1]
-
Moisture in the reaction: Difluorocarbene and other reactive intermediates can be sensitive to moisture, leading to undesired side products.
-
Volatility of the product: The product or intermediates can be volatile, leading to loss during workup and purification.[1]
-
Side reactions: Polymerization of the acrylate starting material or side reactions of the difluorocarbene can reduce the yield.
Q3: How can I purify the final this compound product?
A3: Purification is crucial to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include:
-
Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.[5][6][7][8][9] The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to convert the carboxylic acid into its water-soluble carboxylate salt. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.[5][7][9]
-
Crystallization: Recrystallization from a suitable solvent system can be used to obtain highly pure crystalline this compound.[6][10] The choice of solvent is critical to ensure high recovery.
-
Column Chromatography: While possible, it is often less convenient for the final carboxylic acid than for its ester intermediate due to the polarity of the acid. Reversed-phase chromatography can be an option.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive difluorocarbene precursor. 2. Reaction temperature is too low for carbene formation. 3. Presence of moisture or other inhibitors. 4. Incorrect stoichiometry of reagents. | 1. Use a fresh batch of the carbene precursor. 2. Gradually increase the reaction temperature and monitor the reaction progress (e.g., by TLC or GC). For sodium chlorodifluoroacetate, ensure the solvent is refluxing vigorously. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Re-verify the molar equivalents of all reactants. |
| Formation of a significant amount of polymer | 1. Polymerization of the acrylate starting material at high temperatures. 2. Radical side reactions. | 1. Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. 2. Ensure the reaction is performed under an inert atmosphere to minimize radical initiation by oxygen. |
| Product decomposes during distillation | 1. The product may be thermally unstable at atmospheric pressure. | 1. Purify the product using non-distillative methods like acid-base extraction and crystallization. 2. If distillation is necessary, perform it under high vacuum to lower the boiling point. |
| "Oiling out" during crystallization | 1. The melting point of the compound is lower than the solution temperature at supersaturation. 2. Presence of impurities depressing the melting point. | 1. Use a larger volume of solvent. 2. Slow down the cooling rate. 3. Add a seed crystal of the pure product. 4. Change the solvent system. |
| Incomplete hydrolysis of the ester intermediate | 1. Insufficient amount of base or acid for hydrolysis. 2. Reaction time is too short. 3. Steric hindrance around the ester group. | 1. Use a larger excess of the hydrolyzing agent (e.g., NaOH, KOH, or H₂SO₄). 2. Increase the reaction time and monitor for the disappearance of the ester starting material by TLC or LC-MS. 3. Increase the reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,2-Difluorocyclopropanecarboxylate via Difluorocarbene from Sodium Chlorodifluoroacetate
Materials:
-
Ethyl acrylate
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Diglyme (anhydrous)
-
Hydroquinone (optional, as an inhibitor)
Procedure:
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a solid addition funnel under a nitrogen atmosphere.
-
Add anhydrous diglyme and ethyl acrylate (1.0 equivalent) to the flask. Add a small amount of hydroquinone (optional).
-
Heat the mixture to a vigorous reflux (typically around 160-170 °C).
-
Slowly add sodium chlorodifluoroacetate (1.5-2.0 equivalents) in portions through the solid addition funnel over several hours. Caution: The addition can be exothermic and cause a rapid evolution of CO₂ gas.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until the reaction is complete as monitored by GC or TLC.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the sodium chloride byproduct and any unreacted sodium chlorodifluoroacetate.
-
The filtrate contains the crude ethyl 2,2-difluorocyclopropanecarboxylate, which can be purified by fractional distillation under reduced pressure or used directly in the next step.
Protocol 2: Hydrolysis of Ethyl 2,2-Difluorocyclopropanecarboxylate
Materials:
-
Crude ethyl 2,2-difluorocyclopropanecarboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve the crude ethyl 2,2-difluorocyclopropanecarboxylate in ethanol or methanol in a round-bottom flask.
-
Add an aqueous solution of NaOH or KOH (2.0-3.0 equivalents).
-
Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the alcohol.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 1-2.
-
The this compound will precipitate as a solid or oil. If it is a solid, collect it by vacuum filtration, wash with cold water, and dry.
-
If it is an oil, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purify by crystallization if necessary.
Data Presentation
Table 1: Comparison of Common Difluorocarbene Precursors for Synthesis
| Difluorocarbene Precursor | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yields (Ester) |
| Sodium Chlorodifluoroacetate (ClCF₂COONa) | High temperature (e.g., refluxing diglyme, ~160-190 °C) | Inexpensive, readily available. | Requires high temperatures, which can lead to side reactions like polymerization.[3] | 40-70% |
| Trimethyl(trifluoromethyl)silane (TMSCF₃) / Ruppert-Prakash Reagent | Lower temperature with an initiator (e.g., NaI, TBAF) | Milder reaction conditions, higher functional group tolerance.[2][4][11] | More expensive, requires an initiator. | 60-95% |
Visualizations
Caption: Workflow for the synthesis of the ester intermediate.
Caption: Workflow for hydrolysis and product isolation.
References
- 1. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. vernier.com [vernier.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Ruppert-Prakash Reagent (TMSCF3) - the thorny path from the rare to common use source of difluorocarbene - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Difluorocyclopropanation Reactions
Welcome to the Technical Support Center for Difluorocyclopropanation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in difluorocyclopropanation reactions?
A1: The most frequent challenges include low to moderate yields, the formation of side products, and difficulties with specific substrates.[1] Low yields can stem from inefficient generation of difluorocarbene, decomposition of the substrate under harsh reaction conditions, or low reactivity of the substrate towards the electrophilic difluorocarbene.[1][2]
Q2: How does the electronic nature of the alkene substrate affect the reaction efficiency?
A2: Difluorocarbene is an electrophilic species. Therefore, electron-rich alkenes are generally more reactive and tend to give higher yields of the corresponding difluorocyclopropanes compared to electron-deficient alkenes.[2][3] For instance, the difluorocyclopropanation of α-methylstyrene (electron-rich) proceeds in high yield, while alkenes with electron-withdrawing groups may require more forcing conditions or show lower conversion.[4]
Q3: What are the primary methods for generating difluorocarbene, and what are their pros and cons?
A3: The two most common methods for generating difluorocarbene (:CF₂) are the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂CO₂Na) and the reaction of (trifluoromethyl)trimethylsilane (TMSCF₃) with a fluoride or iodide source.
Q4: Are there any specific safety precautions to consider during these reactions?
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield is a common issue in difluorocyclopropanation. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in difluorocyclopropanation.
Detailed Q&A for Low Yield:
-
Q: My reaction is not working. Could my reagents be the problem?
-
A: Yes, reagent quality is critical. Sodium chlorodifluoroacetate can be hygroscopic.[7] Ensure it is dry. TMSCF₃ should be handled under an inert atmosphere to prevent degradation. The purity of your alkene substrate is also important, as impurities can inhibit the reaction.
-
-
Q: I am not getting a good yield. Should I change the reaction temperature or solvent?
-
A: Absolutely. Reaction conditions play a significant role. For the ClCF₂CO₂Na method, ensure the temperature is high enough for efficient decarboxylation (typically >180 °C).[4] For the TMSCF₃/NaI method, THF is often the solvent of choice, with temperatures ranging from 65 °C to 110 °C.[3] Using polar solvents can sometimes negatively impact reagent conversion. A screening of different solvents and temperatures is often beneficial.
-
-
Q: My alkene is electron-deficient. What can I do to improve the yield?
-
A: Electron-deficient alkenes are less reactive towards the electrophilic difluorocarbene.[2] You can try increasing the equivalents of the difluorocarbene precursor. Alternatively, using a more reactive carbene source might be necessary. In some cases, a different synthetic strategy may be required to access the desired product.
-
Problem 2: Formation of Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired difluorocyclopropane.
References
- 1. researchgate.net [researchgate.net]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Chemistry of Difluorocyclopropane Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with difluorocyclopropane derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid the undesired ring-opening of these valuable synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: My difluorocyclopropane derivative is undergoing ring-opening. What are the most common causes?
A1: Ring-opening of gem-difluorocyclopropanes is a common challenge due to the inherent strain of the three-membered ring, which is even higher than that of non-fluorinated cyclopropanes.[1] The primary triggers for ring-opening include:
-
Lewis Acids: Catalytic amounts of Lewis acids can readily induce ring-opening.
-
Transition Metal Catalysts: Certain transition metals, particularly those in a low oxidation state like Pd(0), can catalyze ring-opening through oxidative addition into a C-C bond of the cyclopropane ring.[2]
-
High Temperatures: Thermal stress can provide the activation energy needed to overcome the kinetic barrier for ring-opening, which is often the thermodynamically favored process.
-
Radical Initiators: Radical reactions can lead to the homolytic cleavage of the cyclopropane ring.[3]
-
Strong Nucleophiles: While the ring is stable to many nucleophiles, certain strong nucleophiles, especially under forcing conditions, can promote ring-opening.
Q2: Are there general guidelines for selecting reaction conditions to preserve the difluorocyclopropane ring?
A2: Yes. To maintain the integrity of the difluorocyclopropane ring, it is advisable to operate under kinetic control . This generally involves:
-
Low Temperatures: Running reactions at or below room temperature can help prevent the reaction from overcoming the activation energy for ring-opening.
-
Short Reaction Times: Minimizing the reaction duration can reduce the likelihood of thermodynamically driven ring-opening.
-
Neutral or Mildly Basic/Acidic Conditions: Avoid strong acids and bases.
-
Careful Catalyst Selection: Choose catalysts that are less prone to interacting with the cyclopropane C-C bonds.
Q3: Can I perform standard functional group transformations on a molecule containing a difluorocyclopropane ring?
A3: Absolutely. The gem-difluorocyclopropane moiety is kinetically stable under a variety of common reaction conditions, allowing for the modification of other parts of the molecule.[2] Successful transformations that preserve the ring include:
-
Catalytic Hydrogenolysis: Removal of benzyl ethers using H₂ and a palladium catalyst.[2]
-
Ester Reduction: Reduction of esters to primary alcohols using diisobutylaluminium hydride (DIBAL-H).[2]
-
Oxidative Cleavage: Cleavage of vinyl groups to carboxylic acids using potassium permanganate (KMnO₄).[2]
-
Curtius Rearrangement: Conversion of carboxylic acids to amines.[2]
-
Cross-Coupling Reactions: Sonogashira and Suzuki couplings have been performed on difluorocyclopropane derivatives with ring preservation.[4]
-
Amide and Ester Modifications: Standard saponification and amidation reactions are generally well-tolerated.[4]
Troubleshooting Guides
Problem 1: Ring-opening observed during a metal-catalyzed cross-coupling reaction.
Your difluorocyclopropane-containing substrate is undergoing ring-opening during a Suzuki, Sonogashira, or similar cross-coupling reaction.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can favor the thermodynamically driven ring-opening pathway. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Change the Catalyst/Ligand System: The choice of metal and ligand is critical. Some palladium catalysts are known to promote ring-opening. Consider screening different ligands or switching to a different metal catalyst that has been shown to be compatible with difluorocyclopropane rings.
-
Use Milder Reaction Conditions: If applicable, try using a weaker base or a different solvent system.
-
Protecting Groups: If the ring-opening is suspected to be initiated by the interaction of the catalyst with another functional group on your molecule, consider protecting that group.
Problem 2: The difluorocyclopropane ring is not stable to my desired reaction conditions.
You need to perform a reaction that typically uses reagents known to cause ring-opening (e.g., strong Lewis acids).
Troubleshooting Steps:
-
Alternative Reagents: Investigate if milder reagents can achieve the same transformation. For example, if a strong Lewis acid is causing issues, see if a weaker one or a Brønsted acid under specific conditions could work.
-
Change the Order of Steps: It may be possible to perform the desired transformation before the introduction of the difluorocyclopropane ring in your synthetic sequence.
-
Substituent Effects: The electronic nature of the substituents on the cyclopropane ring can influence its stability. Electron-withdrawing groups can sometimes stabilize the ring towards certain reagents.
Experimental Protocols for Ring-Preserving Reactions
Below are detailed methodologies for key experiments where the difluorocyclopropane ring remains intact.
Protocol 1: DIBAL-H Reduction of an Ester to an Alcohol
This protocol describes the reduction of an ester to a primary alcohol on a difluorocyclopropane-containing substrate.
General Procedure:
-
Dissolve the difluorocyclopropyl ester in an anhydrous, aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes or toluene, 2-3 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for the recommended time (e.g., 1-3 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow, dropwise addition of a quenching agent (e.g., methanol, followed by a saturated aqueous solution of Rochelle's salt).
-
Allow the mixture to warm to room temperature and stir until two clear layers are observed.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Cross-Coupling of a Brominated Difluorocyclopropane Derivative
This protocol outlines a typical Suzuki cross-coupling reaction to form a C-C bond while preserving the difluorocyclopropane ring.
General Procedure:
-
To a reaction vessel, add the brominated difluorocyclopropane substrate, the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Summary
The following table summarizes reaction conditions that have been successfully used to modify molecules containing a difluorocyclopropane ring without causing ring-opening.
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Ester Reduction | Ester-substituted difluorocyclopropane | DIBAL-H, THF, -78 °C | Primary alcohol | High | [2] |
| Oxidative Cleavage | Vinyl-substituted difluorocyclopropane | KMnO₄, acetone/water | Carboxylic acid | Good | [2] |
| Suzuki Coupling | Bromo-aryl difluorocyclopropane | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 90 °C | Biaryl difluorocyclopropane | Good | [4] |
| Sonogashira Coupling | Iodo-aryl difluorocyclopropane | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | Alkynyl-aryl difluorocyclopropane | Good | [4] |
| Amide Formation | Carboxylic acid-substituted difluorocyclopropane | Amine, EDC, HOBt, DCM, rt | Amide | High | [4] |
Visual Guides
Decision-Making Workflow for Avoiding Ring-Opening
This workflow provides a logical sequence of steps to consider when planning a synthesis involving a difluorocyclopropane derivative.
Caption: Decision workflow for planning reactions on difluorocyclopropane derivatives.
Factors Influencing Ring Stability
This diagram illustrates the interplay of factors that determine whether the difluorocyclopropane ring will remain intact or undergo opening.
Caption: Key factors influencing the stability of the difluorocyclopropane ring.
References
- 1. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Friedel-Crafts Reactions with 2,2-Difluorocyclopropanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Friedel-Crafts reactions involving 2,2-difluorocyclopropanecarboxylic acid and its derivatives.
Troubleshooting Guides
Issue: Predominant or Exclusive Formation of a Ring-Opened Byproduct
Symptom: Instead of the expected aryl 2,2-difluorocyclopropyl ketone, the major product isolated is an aryl 3-chloro-3,3-difluoropropyl ketone.
Cause: The primary side reaction in the Friedel-Crafts acylation with 2,2-difluorocyclopropanecarbonyl chloride is the Lewis acid-mediated ring-opening of the strained difluorocyclopropane ring. The formation of the acylium ion intermediate is thought to destabilize the three-membered ring, leading to its cleavage.[1] The selectivity between the desired ring-intact product and the ring-opened byproduct is highly dependent on the reactivity of the aromatic substrate.
dot
Solutions:
-
Assess Arene Reactivity: The choice of the aromatic substrate is critical.
-
Employ Milder Lewis Acids: While strong Lewis acids like aluminum chloride (AlCl₃) are standard for Friedel-Crafts reactions, they can promote the ring-opening of sensitive substrates. Consider experimenting with milder Lewis acids, such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃), which may reduce the extent of the ring-opening side reaction, although this may come at the cost of a slower reaction rate or lower overall yield.
-
Optimize Reaction Temperature: Sub-optimal temperatures can lead to side reactions. It is advisable to start at a low temperature (e.g., 0 °C) and gradually warm the reaction mixture to room temperature while monitoring its progress.
dot
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction observed during Friedel-Crafts acylation with this compound?
A1: The main side reaction is the ring-opening of the 2,2-difluorocyclopropane moiety, which leads to the formation of aryl 3-chloro-3,3-difluoropropyl ketones instead of the desired aryl 2,2-difluorocyclopropyl ketones.[1] This occurs due to the inherent strain of the three-membered ring, which is susceptible to cleavage under the strong Lewis acidic conditions of the Friedel-Crafts reaction.
Q2: How does the choice of the aromatic compound affect the outcome of the reaction?
A2: The electronic properties of the aromatic substrate have a significant impact on the product distribution.
-
Electron-rich aromatics (e.g., thiophene): These highly reactive substrates favor the formation of the desired ring-intact product. For instance, the reaction with thiophene can yield the desired ketone with a selectivity of 98:2.[1]
-
Less electron-rich aromatics (e.g., benzene, toluene): These substrates tend to exclusively produce the ring-opened byproduct.[1]
Q3: Can using a milder Lewis acid prevent the ring-opening side reaction?
A3: While strong Lewis acids like AlCl₃ are commonly used, they can enhance the ring-opening of the sensitive difluorocyclopropane ring. The use of milder Lewis acids, such as FeCl₃ or ZnCl₂, may reduce the extent of this side reaction. However, this may also lead to a decrease in the overall reaction rate and yield. Optimization of the catalyst is therefore recommended for each specific aromatic substrate.
Q4: Are there any general precautions to take during a Friedel-Crafts reaction?
A4: Yes, several general precautions are crucial for a successful Friedel-Crafts acylation:
-
Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. It is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: The purity of the acylating agent and the aromatic substrate is important, as impurities can lead to undesired side reactions.
-
Stoichiometry of the Catalyst: In many cases, a stoichiometric amount of the Lewis acid is required because the product ketone can form a complex with the catalyst, rendering it inactive.
Data Presentation
Table 1: Product Distribution in the Friedel-Crafts Acylation of Various Arenes with 2,2-Difluorocyclopropanecarbonyl Chloride
| Aromatic Substrate | Reactivity | Ring-Intact Product (%) | Ring-Opened Product (%) | Reference |
| Thiophene | High | 98 | 2 | [1] |
| Benzene | Low | 0 | 100 | [1] |
| Toluene | Low | 0 | 100 | [1] |
| p-Xylene | Low | 0 | 100 | [1] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with 2,2-Difluorocyclopropanecarbonyl Chloride (to be optimized)
This is a general starting point and requires optimization based on the specific aromatic substrate used.
Materials:
-
2,2-Difluorocyclopropanecarbonyl chloride
-
Aromatic substrate
-
Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃, or ZnCl₂)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: Under an inert atmosphere, add the anhydrous Lewis acid to a flask containing the anhydrous solvent. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 2,2-difluorocyclopropanecarbonyl chloride in the anhydrous solvent to the Lewis acid suspension. Stir the mixture at 0 °C for 15-30 minutes.
-
Addition of Aromatic Substrate: Add the aromatic substrate to the reaction mixture, either neat or as a solution in the anhydrous solvent, while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or another suitable method.
References
Technical Support Center: Optimizing Difluorocarbene Generation
Welcome to the technical support center for optimizing reaction conditions for difluorocarbene generation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for generating difluorocarbene?
A1: Difluorocarbene is a versatile reactive intermediate used in various fluorination reactions. Some of the most common precursors include:
-
Trifluoromethyltrimethylsilane (TMSCF3 or Ruppert-Prakash Reagent) : This is a widely used and commercially available reagent for generating difluorocarbene under mild conditions.[1][2][3]
-
Sodium Chlorodifluoroacetate (ClCF2CO2Na) : A cost-effective reagent, though it often requires thermal decomposition at higher temperatures.
-
Diethyl Bromodifluoromethylphosphonate : An environmentally benign precursor that can generate difluorocarbene under mild basic conditions.
-
Fluoroform (CHF3) : Can be used as a difluorocarbene source, typically in a two-phase system with a strong base.[4]
Q2: My reaction is producing a significant amount of tetrafluoroethylene (TFE). What is the primary cause and how can I minimize it?
A2: The formation of tetrafluoroethylene (TFE) is a common side reaction caused by the dimerization of difluorocarbene. This typically occurs when the rate of difluorocarbene generation exceeds the rate of its consumption by the substrate. To minimize TFE formation, it is crucial to maintain a low, steady-state concentration of the carbene.
Q3: How does the choice of initiator affect difluorocarbene generation from TMSCF3?
A3: The choice of initiator is critical for controlling the reaction.
-
Tetrabutylammonium Triphenyldifluorosilicate (TBAT) : Effective for generating difluorocarbene at low temperatures.
Q4: Can slow addition of reagents help minimize byproducts?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Inefficient difluorocarbene generation. 2. Sub-optimal reaction temperature. 3. Poor trapping of the carbene by the substrate. 4. Degradation of reagents or products. | 1. Screen different initiators (e.g., NaI, TBAT for TMSCF3). 2. Optimize the reaction temperature; some substrates require thermal activation. 3. Increase the concentration of the substrate. 4. Ensure anhydrous conditions and use freshly purified reagents. |
| Formation of Tetrafluoroethylene (TFE) and other Perfluoroalkenes | High concentration of difluorocarbene leading to dimerization and other side reactions. | 1. Employ a slow-addition protocol for the precursor or initiator.[6][7][8] 2. Reduce the reaction temperature to decrease the rate of carbene generation. 3. Use a less active initiator or a lower concentration of the initiator. |
| Inconsistent Reaction Rates | The reaction kinetics can be complex, with potential for auto-inhibition or auto-acceleration depending on the initiator.[6][7] | 1. For NaI-initiated reactions, be aware of a potential induction period followed by rapid acceleration. Monitor the reaction closely. 2. For TBAT-initiated reactions, auto-inhibition can occur. Consider slow addition of the initiator to maintain a steady reaction rate. |
| Reaction Does Not Initiate | 1. Inactive initiator or precursor. 2. Presence of inhibitors (e.g., water). | 1. Use fresh, anhydrous reagents and solvents. 2. For TMSCF3, ensure the initiator (e.g., NaI, TBAT) is of high quality and anhydrous. |
Experimental Protocols
General Protocol for Difluorocyclopropanation of an Alkene using TMSCF3 and NaI
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alkene substrate (1.0 mmol) and anhydrous solvent (e.g., THF, 5 mL).
-
Reagent Addition : Add TMSCF3 (Ruppert-Prakash reagent, typically 1.5-2.0 equivalents) to the solution.
-
Initiation : In a separate vial, dissolve sodium iodide (NaI, 0.1-0.2 equivalents) in a minimal amount of anhydrous solvent.
-
Reaction : Slowly add the NaI solution to the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures depending on the alkene's reactivity). Monitor the reaction progress by TLC or GC/MS.
-
Work-up : Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Visualizing Workflows and Pathways
Caption: General workflow for a typical difluorocarbene reaction.
Caption: A logical approach to troubleshooting low-yielding reactions.
References
- 1. Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF3 (Ruppert‐Prakash Reagent) and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF3 (Ruppert-Prakash Reagent) and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Technical Support Center: 2,2-Difluorocyclopropanecarboxylic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 2,2-Difluorocyclopropanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound suitable for scale-up?
A1: The most prevalent industrial synthesis involves a two-step process:
-
Difluorocyclopropanation: Reaction of an acrylate ester (e.g., ethyl or butyl acrylate) with a difluorocarbene precursor to form the corresponding ethyl or butyl 2,2-difluorocyclopropanecarboxylate.
-
Hydrolysis: Saponification of the resulting ester to yield this compound.
A common and cost-effective difluorocarbene precursor for large-scale production is ethyl bromodifluoroacetate (EBDFA).[1][2]
Q2: What are the primary challenges when scaling up the difluorocyclopropanation reaction?
A2: Key scale-up challenges include:
-
Exothermic Reaction Control: The generation of difluorocarbene is often highly exothermic, requiring careful thermal management to prevent runaway reactions and ensure consistent product quality.
-
Reagent Addition Rate: The rate of addition of the difluorocarbene precursor is critical. A slow addition protocol is often necessary to control the reaction temperature and minimize the formation of by-products.
-
Mixing Efficiency: Ensuring efficient mixing in large reactors is crucial for maintaining homogenous reaction conditions and maximizing yield.
-
By-product Formation: Impurities can arise from the decomposition of the difluorocarbene precursor or side reactions. Identifying and controlling these is essential for achieving high purity.
-
Work-up and Product Isolation: Handling large volumes of reaction mixtures and ensuring efficient extraction and isolation of the product can be challenging.
Q3: How does the choice of difluorocarbene precursor impact scale-up?
A3: The choice of precursor is critical for safety, cost, and efficiency at an industrial scale. While reagents like TMSCF3 (Ruppert-Prakash reagent) are effective in the lab, they can be prohibitively expensive for large-scale production.[3] Precursors like sodium chlorodifluoroacetate can require high temperatures and pose challenges in controlling the release of CO2 gas. Ethyl bromodifluoroacetate (EBDFA) has been demonstrated as a cost-effective and manageable precursor for kilogram-scale production.[1][2]
Q4: What are the typical challenges encountered during the hydrolysis of ethyl 2,2-difluorocyclopropanecarboxylate at scale?
A4: Scaling up the hydrolysis step can present the following difficulties:
-
Reaction Monitoring: Ensuring complete saponification without product degradation requires careful monitoring of the reaction progress.
-
Product Isolation: The desired carboxylic acid is often isolated by acidification of the reaction mixture, followed by extraction. Efficiently handling large volumes of aqueous and organic layers can be logistically challenging.
-
Purification: The crude this compound may require purification by crystallization, which can be difficult to optimize for large batches in terms of solvent selection, cooling profiles, and crystal morphology.
-
Waste Management: The process generates significant aqueous waste streams that require appropriate treatment and disposal.
Troubleshooting Guides
Issue 1: Low Yield in a Scaled-Up Difluorocyclopropanation Reaction
| Possible Cause | Troubleshooting Step |
| Poor Temperature Control | - Implement a more robust cooling system for the reactor. - Reduce the addition rate of the difluorocarbene precursor to better manage the exotherm. - Consider using a continuous flow reactor for superior heat exchange. |
| Inefficient Mixing | - Increase the agitation speed, ensuring it does not cause splashing or other issues. - Evaluate the impeller design and reactor geometry for optimal mixing at the larger scale. |
| Decomposition of Reagents | - Ensure all reagents and solvents are of appropriate quality and anhydrous where necessary. - Minimize the time the difluorocarbene precursor is held at elevated temperatures before reacting. |
| Sub-optimal Reagent Stoichiometry | - Re-optimize the molar ratios of the reactants at the larger scale, as ideal ratios may shift. |
Issue 2: High Levels of Impurities in the Crude Product
| Possible Cause | Troubleshooting Step |
| By-product formation from the difluorocarbene precursor | - Lower the reaction temperature to reduce the rate of side reactions. - Optimize the addition rate of the precursor. - Investigate alternative difluorocarbene precursors that may offer a cleaner reaction profile. |
| Incomplete reaction | - Increase the reaction time or temperature moderately, while carefully monitoring for by-product formation. - Ensure efficient mixing to promote complete conversion. |
| Issues during work-up | - Optimize the pH for the aqueous wash steps to ensure efficient removal of acidic or basic impurities. - Perform additional extractions to improve the separation of the product from impurities. |
Issue 3: Difficulty with Crystallization/Purification of the Final Product
| Possible Cause | Troubleshooting Step |
| Poor crystal formation ("oiling out") | - Screen a variety of crystallization solvents and solvent mixtures. - Implement a controlled cooling profile; rapid cooling can often lead to oiling out. - Use seeding with a small amount of pure product to encourage crystallization. |
| Low purity after crystallization | - Consider a multi-step purification process, such as a solvent wash of the crude solid before recrystallization. - Evaluate the need for a pre-purification step like column chromatography on a portion of the material to generate high-purity seeding crystals. |
| Product is a liquid or low-melting solid | - this compound is a low-melting solid. Ensure the product is fully dried and free of residual solvent, which can depress the melting point. |
Quantitative Data
Table 1: Comparison of Lab-Scale vs. Kilogram-Scale Difluorocyclopropanation of Butyl Acrylate
| Parameter | Laboratory Scale (Typical) | Kilogram Scale (Example)[1][2] |
| Reactant (Acrylate) | Butyl Acrylate (1.0 eq) | Butyl Acrylate (1.0 eq) |
| Difluorocarbene Precursor | Ethyl Bromodifluoroacetate (1.5 eq) | Ethyl Bromodifluoroacetate (1.5 eq) |
| Solvent | Acetonitrile | Acetonitrile |
| Reaction Temperature | 80-85 °C | 80-85 °C (controlled addition) |
| Typical Yield | 70-80% | ~75% |
| Purity (crude) | >90% | >90% |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of Butyl 2,2-Difluorocyclopropanecarboxylate
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermocouple, add butyl acrylate (1.0 eq) and acetonitrile.
-
Reagent Addition: Heat the mixture to 80-85 °C. Prepare a solution of ethyl bromodifluoroacetate (1.5 eq) in acetonitrile.
-
Reaction: Slowly add the ethyl bromodifluoroacetate solution to the heated reaction mixture over 2-3 hours, maintaining the internal temperature below 90 °C.
-
Monitoring: Monitor the reaction progress by GC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation.
Protocol 2: Kilogram-Scale Synthesis of Butyl 2,2-Difluorocyclopropanecarboxylate
Note: This is a representative protocol and should be adapted and optimized with appropriate safety reviews for a specific manufacturing setting.
-
Reactor Preparation: Charge a suitable glass-lined reactor with butyl acrylate (1.0 eq) and acetonitrile.
-
Heating and Inerting: Begin agitation and heat the reactor contents to 80-85 °C under a nitrogen atmosphere.
-
Reagent Feed: In a separate vessel, prepare a solution of ethyl bromodifluoroacetate (1.5 eq) in acetonitrile.
-
Controlled Addition: Feed the ethyl bromodifluoroacetate solution into the reactor at a controlled rate to maintain the internal temperature between 80-90 °C. The addition time will depend on the scale and the reactor's cooling capacity.
-
Reaction and Monitoring: After the addition is complete, maintain the reaction mixture at 80-85 °C and monitor for completion by in-process controls (e.g., GC analysis).
-
Cooling and Quenching: Once the reaction is complete, cool the reactor contents to 20-25 °C. Quench the reaction by adding water.
-
Extraction and Phase Separation: Agitate the mixture, then allow the layers to separate. Remove the aqueous layer.
-
Washing and Concentration: Wash the organic layer with brine. Concentrate the organic layer under vacuum to afford the crude butyl 2,2-difluorocyclopropanecarboxylate.
Protocol 3: General Procedure for Hydrolysis to this compound
-
Saponification: To a solution of the crude butyl 2,2-difluorocyclopropanecarboxylate in a suitable solvent (e.g., ethanol/water), add an aqueous solution of a base (e.g., sodium hydroxide, 2.0 eq).
-
Reaction: Heat the mixture to reflux and stir until the ester is fully consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and concentrate to remove the organic solvent. Dilute the residue with water.
-
Acidification and Extraction: Cool the aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by crystallization from a suitable solvent system.
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Decision tree for troubleshooting low yield during scale-up.
References
Technical Support Center: Diastereoselective Difluorocyclopropane Synthesis
Welcome to the technical support center for diastereoselective difluorocyclopropane synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of these valuable fluorinated motifs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for generating difluorocarbene for cyclopropanation?
A1: The [2+1] cycloaddition of difluorocarbene with alkenes is the most prevalent method for synthesizing gem-difluorocyclopropanes.[1] Difluorocarbene can be generated from various precursors, including:
-
Halodifluoromethanes (e.g., CHClF₂): Elimination of a hydrogen halide using a strong base generates difluorocarbene. However, low yields can result from the base's side reactions with the carbene.[2][3]
-
Halodifluoroacetate Salts (e.g., ClCF₂COONa): Thermal decomposition of these salts provides a reliable source of difluorocarbene.[1][4] Microwave-assisted protocols using these reagents can significantly reduce reaction times.[4]
-
Organometallic Reagents:
-
Decomposition of trifluoromethyl-substituted organometallic compounds (e.g., from tin, cadmium, bismuth, or zinc) can generate difluorocarbene.[2][3]
-
(Trifluoromethyl)gold(I)triphenylphosphine has been used for stereoselective difluorocyclopropanation at low temperatures, though it requires stoichiometric gold.[2]
-
-
Ruppert-Prakash-type Reagents (e.g., TMSCF₃): Lewis base-promoted cleavage of these reagents is a popular and efficient method.[1][5] Continuous flow technology with TMSCF₃ and catalytic NaI allows for rapid and high-yield synthesis.[5]
-
Diazo Compounds: Visible light-promoted [1+2] cycloaddition of aryl diazo esters with gem-difluoroalkenes offers a mild approach to constructing difluorocyclopropanes with high diastereoselectivity.[6]
-
Other Sources: Photodissociation of difluorodiazirine and thermal decomposition of hexafluoropropene oxide are also known methods, though the former is explosive.[1][2][3]
Q2: My difluorocyclopropanation reaction has a low yield. What are the potential causes and solutions?
A2: Low yields in difluorocyclopropanation can stem from several factors. Here are some common issues and troubleshooting suggestions:
-
Inefficient Carbene Generation: The choice of precursor and activation method is critical. For base-mediated generation from halodifluoromethanes, the strong base can consume the generated carbene.[3] Consider switching to a thermal decomposition method (e.g., using ClCF₂COONa) or a Lewis base-activated reagent like TMSCF₃.
-
Substrate Reactivity: Difluorocarbene is electrophilic, so electron-rich alkenes generally give higher yields.[2] For electron-deficient alkenes, consider alternative methods like intramolecular cyclizations.[2]
-
Reaction Conditions:
-
Temperature: High temperatures are often required for thermal decomposition methods, but can also lead to side reactions.[4][7] Optimization is key. Microwave-assisted heating can offer rapid and efficient energy transfer, sometimes improving yields.[4]
-
Solvent: The choice of solvent can significantly impact yield. For instance, in some copper-catalyzed reactions, dichloromethane was found to be superior to other solvents.[7]
-
Catalyst: In metal-catalyzed reactions, the choice of metal and ligand is crucial. For example, in a Doyle-Kirmse reaction for synthesizing functionalized difluoro(methylene)cyclopropanes, a copper catalyst was found to be essential, with Rhodium catalysts giving lower yields.[7]
-
-
Product Volatility: Some difluorocyclopropanes are volatile, which can lead to loss during workup and purification.[4] Careful handling and appropriate purification techniques (e.g., column chromatography with minimal solvent evaporation) are important.
Q3: I am observing poor diastereoselectivity in my reaction. How can I improve it?
A3: Achieving high diastereoselectivity is a common challenge. The stereochemical outcome is influenced by the substrate, reagents, and reaction conditions.
-
Substrate-Directing Groups: The presence of chiral auxiliaries or directing groups on the alkene substrate can significantly influence facial selectivity. Chiral allylic alcohols, for instance, can direct the approach of a zinc carbenoid through chelation, leading to high diastereoselectivity.[8]
-
Catalyst and Ligand Choice: In catalytic reactions, the catalyst and associated ligands play a pivotal role in stereocontrol. For example, in a copper-catalyzed Doyle-Kirmse reaction, the choice of catalyst was critical for achieving high diastereoselectivity.[7] While various ligands were tested in one study, they were found to slightly reduce catalytic activity.[7]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state leading to the major diastereomer.
-
Choice of Difluorocarbene Source: Different carbene precursors can lead to varying levels of selectivity. For instance, visible light-mediated cycloaddition of aryl diazo esters with gem-difluoroalkenes has been reported to provide high diastereoselectivity.[6]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio. It is often beneficial to screen a range of solvents.
Troubleshooting Guides
Issue 1: Low or No Product Formation in a Copper-Catalyzed Difluorocyclopropanation
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure the copper catalyst is active and handled under appropriate conditions (e.g., inert atmosphere if required). In some cases, the presence of a copper catalyst is essential for the reaction to proceed.[7] | Copper catalysts facilitate the formation of the metallocarbene intermediate, which is crucial for the cyclopropanation step.[7] |
| Inappropriate Catalyst System | Screen different copper sources (e.g., Cu(acac)₂, CuI) and consider the use of ligands. While some studies found ligands to be unhelpful, this can be system-dependent.[7] Also, consider other metal catalysts like Rhodium, although they may be less effective in certain reactions.[7][9][10] | The electronic and steric properties of the catalyst-ligand complex directly influence its reactivity and selectivity. |
| Unsuitable Solvent | Perform a solvent screen. Dichloromethane has been shown to be an effective solvent in certain copper-catalyzed systems.[7] | The solvent can affect catalyst solubility, stability, and the reaction pathway. |
| Incorrect Temperature | Optimize the reaction temperature. Increasing the temperature (e.g., to 40 °C) has been shown to improve yield without compromising diastereoselectivity in specific cases.[7] | Reaction kinetics are temperature-dependent. An optimal temperature balances reaction rate and catalyst/reagent stability. |
Issue 2: Poor Diastereomeric Ratio (d.r.)
| Possible Cause | Troubleshooting Step | Rationale |
| Lack of Stereodirecting Element | If using an achiral alkene, consider modifying the substrate to include a chiral auxiliary or a directing group (e.g., a hydroxyl group) that can coordinate to the metal center.[8] | A directing group can lock the conformation of the substrate in the transition state, leading to a preferential attack from one face of the alkene.[8] |
| Suboptimal Reaction Conditions | Systematically vary the reaction temperature, solvent, and concentration. Lower temperatures often lead to higher selectivity. | These parameters can influence the energy difference between the diastereomeric transition states. |
| Inappropriate Carbene Source/Generation Method | Explore different difluorocarbene precursors. For instance, photochemical methods with diazo compounds have shown high diastereoselectivity.[6] | The nature of the carbene or carbenoid species (e.g., "free" carbene vs. a metal-complexed carbene) can significantly impact the stereochemical outcome. |
| Unsuitable Catalyst/Ligand Combination | For catalytic reactions, screen a library of chiral ligands if aiming for enantioselectivity, which is often correlated with diastereoselectivity in reactions with prochiral alkenes. | Chiral ligands create a chiral environment around the metal center, which can effectively differentiate between the diastereomeric transition states. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Diastereoselective Strain-Release Doyle-Kirmse Reaction
This protocol is adapted from a method for synthesizing functionalized difluoro(methylene)cyclopropanes.[7]
Materials:
-
Diazo compound (1.0 equiv)
-
Difluorocyclopropene derivative (1.0 equiv)
-
Cu(acac)₂ (5 mol%)
-
Dry Dichloromethane (DCM)
Procedure:
-
To a solution of the difluorocyclopropene derivative in dry DCM, add Cu(acac)₂.
-
Add a solution of the diazo compound in dry DCM to the reaction mixture.
-
Stir the reaction at 40 °C for 12 hours.
-
Monitor the reaction progress by TLC or NMR.
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
Optimization Data:
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | d.r. |
| 1 | Rh₂(OAc)₄ (5) | DCM | 25 | 22 | >20:1 |
| 2 | Cu(OTf)₂ (5) | DCM | 25 | No Reaction | - |
| 3 | Cu(acac)₂ (5) | Toluene | 25 | 35 | >20:1 |
| 4 | Cu(acac)₂ (5) | DCM | 25 | 42 | >20:1 |
| 5 | Cu(acac)₂ (5) | DCM | 40 | 59 | >20:1 |
| 6 | Cu(acac)₂ (5), 2 equiv. diazo | DCM | 40 | 80 | >20:1 |
Data adapted from Midya, S., & Hari, D. P. (2023). Chemical Science. Diastereomeric ratio (d.r.) was determined by ¹⁹F-NMR of the crude reaction mixture.[7]
Protocol 2: Visible-Light-Mediated [1+2] Cycloaddition
This protocol describes a method for constructing difluorocyclopropanes from aryl diazo esters and gem-difluoroalkenes.[6]
Materials:
-
Aryl diazo ester
-
gem-Difluoroalkene
-
Photocatalyst (if required, though some reactions proceed under visible light without an explicit catalyst)
-
Solvent (e.g., a non-degassed solvent)
Procedure:
-
Combine the aryl diazo ester and the gem-difluoroalkene in the chosen solvent in a reaction vessel.
-
Expose the reaction mixture to a visible light source (e.g., blue LEDs).
-
Stir at room temperature for the specified reaction time.
-
Monitor the reaction by TLC or NMR.
-
After completion, remove the solvent under reduced pressure and purify the residue by chromatography.
Visualizations
Caption: Workflow for optimizing diastereoselective difluorocyclopropanation reactions.
Caption: Chelation control model for diastereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 3. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
- 5. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. A highly diastereoselective strain-release Doyle–Kirmse reaction: access to functionalized difluoro(methylene)cyclopropanes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04749K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
troubleshooting low conversion in amidation of 2,2-Difluorocyclopropanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low conversion in the amidation of 2,2-Difluorocyclopropanecarboxylic acid.
Troubleshooting Guide
Question 1: I am experiencing low to no conversion in the amidation of this compound. What are the potential primary causes?
Answer:
Low conversion in the amidation of this compound can stem from several factors related to the unique structure of this carboxylic acid and general amidation principles. The primary suspects are:
-
Inefficient Carboxylic Acid Activation: The electron-withdrawing nature of the two fluorine atoms can decrease the nucleophilicity of the carboxylate, making it more difficult to activate. Standard coupling reagents may not be sufficiently potent.
-
Steric Hindrance: The cyclopropyl group, while small, can present steric hindrance at the alpha-carbon, which can slow down the rate of reaction, especially with bulky amines.[1]
-
Suboptimal Reaction Conditions: Factors such as the choice of coupling reagent, solvent, base, temperature, and reaction time are critical and may not be optimized for this specific substrate.
-
Side Reactions: Although less common for this substrate compared to others like β-keto acids, side reactions can occur, especially under harsh conditions.
-
Poor Solubility: The carboxylic acid or the amine starting material may have limited solubility in the chosen reaction solvent, leading to a heterogeneous reaction mixture and poor reactivity.
Question 2: Which coupling reagents are most effective for activating this compound?
Answer:
For sterically hindered and electronically deactivated carboxylic acids, more powerful in-situ activating reagents are generally required. While standard carbodiimides like DCC or EDC can be attempted, they often lead to lower yields in challenging couplings.[2] Consider switching to one of the following classes of reagents:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive activated esters that can overcome steric and electronic barriers.[2] HATU, in particular, is known to react faster and with less epimerization.[3][4]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective for difficult couplings.[2] PyAOP is particularly useful for coupling N-methyl amino acids.[3]
-
Carbodiimides with Additives: If using a carbodiimide like EDC, the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial to increase efficiency and suppress side reactions.[1][5] The combination of EDC/HOAt has been shown to be highly effective for a broad range of carboxylic acids.[1]
A screening of coupling agents has suggested that COMU may be preferable to HATU in some cases.[6]
Question 3: My reaction is still sluggish even with a potent coupling reagent. What other reaction parameters can I optimize?
Answer:
If you are still facing low conversion after selecting a powerful coupling reagent, optimizing the following parameters is recommended:
-
Solvent: The choice of solvent is critical for solvating the reactants and intermediates. N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its better solvating properties, which can be crucial for preventing aggregation.[2] For particularly challenging reactions, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[2]
-
Base: A non-nucleophilic base is required to neutralize the acid formed during the reaction and to deprotonate the amine. N,N-Diisopropylethylamine (DIPEA) is a common choice.[7] Ensure the correct stoichiometry of the base is used, as excess base can sometimes lead to side reactions.
-
Temperature: Steric hindrance can slow down the reaction rate.[2] While many amidations are run at room temperature, gentle heating can help overcome the activation energy. However, this should be done cautiously to minimize the risk of racemization if chiral centers are present.[2] Microwave-assisted synthesis can also be a highly effective method to drive difficult couplings to completion quickly.[2]
-
Reaction Time: For sterically hindered substrates, the reaction may simply be slow. Increasing the reaction time, for instance, from a few hours to overnight, can significantly improve the yield.[2]
-
Reagent Stoichiometry: Using a slight excess of the amine and the coupling reagent (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.
Frequently Asked Questions (FAQs)
FAQ 1: Can I use thionyl chloride (SOCl₂) to convert this compound to the acid chloride first?
Answer: Yes, converting the carboxylic acid to the more reactive acyl chloride is a viable strategy. This is a classic method for amide bond formation.[8] The reaction with thionyl chloride, often with a catalytic amount of DMF, followed by the addition of the amine and a base (like triethylamine or pyridine in a Schotten-Baumann reaction), can be effective.[9] However, this method involves handling corrosive reagents and may not be suitable for sensitive substrates.
FAQ 2: Are there any catalytic methods for the amidation of this compound?
Answer: Yes, catalytic direct amidation methods are an area of active research and offer a more atom-economical and environmentally friendly alternative to stoichiometric coupling reagents.[10][11] Boron-based catalysts have shown promise for direct amidation reactions.[8][11] Metal-based catalysts, including those based on titanium, zirconium, and hafnium, have also been developed for direct amidation.[10] While these methods are powerful, they may require higher temperatures and specific reaction conditions, and their applicability to this compound would need to be experimentally verified.
FAQ 3: I am seeing multiple spots on my TLC, indicating potential side reactions. What could they be?
Answer: While this compound itself is relatively stable, side reactions in amidation can occur. With carbodiimide reagents, the formation of N-acylurea byproduct is a common issue if the activated O-acylisourea intermediate rearranges before reacting with the amine.[12] Using additives like HOBt or HOAt can help to minimize this.[3] If using uronium reagents in excess, guanidinylation of the amine can be a side reaction.
FAQ 4: How can I improve the yield if my amine is also sterically hindered?
Answer: The coupling of a sterically hindered carboxylic acid with a sterically hindered amine is one of the most challenging scenarios in amide bond formation.[13] In such cases, you will likely need to employ the most powerful coupling reagents, such as HATU or COMU, potentially at elevated temperatures and for extended reaction times.[2][6] Alternatively, converting the carboxylic acid to an acyl fluoride, which is highly reactive, can be an effective strategy for extremely hindered couplings.[2]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Amidations
| Coupling Reagent Class | Examples | Relative Reactivity | Common Byproducts | Key Considerations |
| Carbodiimides | DCC, EDC, DIC | Moderate | Dicyclohexylurea (DCU), Diisopropylurea (DIU) | Often require additives (HOBt, HOAt) to increase efficiency and reduce side reactions.[3][5] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High to Very High | Tetramethylurea, HOBt/HOAt derivatives | Highly efficient for hindered substrates; HATU is generally considered one of the most reactive.[2][4] |
| Phosphonium Salts | PyBOP, PyAOP | High | Hexamethylphosphoramide (HMPA) for BOP (carcinogenic), tripyrrolidinophosphine oxide | Very effective; PyBOP avoids the formation of carcinogenic byproducts.[4] |
Experimental Protocols
Protocol 1: General Procedure for Amidation using HATU
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or NMP).
-
Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. For sluggish reactions, the temperature can be gently increased to 40-50 °C, and the reaction time extended up to 24 hours.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Procedure via Acyl Chloride
-
Acyl Chloride Formation: In a dry flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM or toluene. Add oxalyl chloride or thionyl chloride (1.5-2.0 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops). Allow the mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
-
Solvent Removal: Remove the excess oxalyl chloride/thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of the amine (1.1 eq) and a base like triethylamine or pyridine (1.2 eq) in anhydrous DCM.
-
Reaction and Workup: Stir the reaction at room temperature and monitor by TLC. Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purification: Purify the crude product by column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the amidation of this compound.
Caption: Troubleshooting decision tree for low conversion in amidation.
References
- 1. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. hepatochem.com [hepatochem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Amidation [catalyticamidation.info]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. chimia.ch [chimia.ch]
stability of 2,2-Difluorocyclopropanecarboxylic acid in acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,2-Difluorocyclopropanecarboxylic acid in acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound under acidic conditions.
| Issue | Possible Cause | Recommended Action |
| Loss of starting material and appearance of unexpected, more polar byproducts (TLC/LC-MS). | Ring-opening of the cyclopropane ring. The strained three-membered ring can be susceptible to opening under strongly acidic conditions, especially in the presence of Lewis acids or at elevated temperatures. The formation of an acylium ion can destabilize the ring, leading to cleavage.[1][2] | - Avoid strong Lewis acids if possible. If required, perform the reaction at a lower temperature. - Use milder Brønsted acids. - Monitor the reaction closely at low conversion to minimize byproduct formation. - Characterize byproducts by MS and NMR to confirm ring-opening. |
| Inconsistent reaction yields or product profiles. | Variability in acid strength or concentration. The stability of the gem-difluorocyclopropane ring is sensitive to the specific acidic conditions.[3] | - Precisely control the stoichiometry of the acid used. - Ensure anhydrous conditions if using Lewis acids, as water can affect their activity. - Buffer the reaction medium if precise pH control is necessary. |
| Formation of a complex mixture of products. | Multiple degradation pathways. Under harsh acidic conditions, both the carboxylic acid functional group and the cyclopropane ring may react, leading to a variety of products. | - Employ the mildest possible acidic conditions that still allow for the desired transformation. - Consider alternative synthetic routes that avoid strongly acidic steps. - Use protective group strategies for the carboxylic acid if it is not the desired reactive site. |
| Difficulty in isolating the desired product. | Co-elution of starting material and degradation products. Ring-opened byproducts may have similar polarities to the starting material. | - Utilize high-resolution chromatography techniques (e.g., HPLC) for purification. - Consider derivatization of the carboxylic acid to alter its chromatographic behavior and facilitate separation. |
Frequently Asked Questions (FAQs)
Q1: How stable is the 2,2-difluorocyclopropane ring in this compound under acidic conditions?
A1: The gem-difluorocyclopropane ring is kinetically stable under many conditions due to the strong C-F bonds.[4] However, it can undergo ring-opening reactions in the presence of strong Lewis or Brønsted acids.[3][5][6] The strain of the three-membered ring makes it susceptible to cleavage, particularly if a reactive intermediate, such as an acylium ion, is formed at the carboxylic acid position.[1][2]
Q2: What are the likely degradation pathways for this compound in acidic media?
A2: The primary degradation pathway of concern under acidic conditions is the acid-catalyzed ring-opening of the cyclopropane ring. This can proceed via C-C bond cleavage. One proposed mechanism involves the activation of a C-F bond by a Lewis acid, leading to a fluoroallyl cation intermediate, which can then be trapped by a nucleophile.[3] In reactions involving the carboxylic acid, such as Friedel-Crafts acylation, the formation of an acylium ion is thought to destabilize the ring and trigger its opening.[1][2]
Q3: Are there specific acidic reagents that should be avoided when working with this compound?
A3: Caution should be exercised when using strong Lewis acids (e.g., AlCl₃, TiCl₄, BF₃·OEt₂) and strong non-nucleophilic Brønsted acids (e.g., triflic acid), especially at elevated temperatures, as these are known to promote ring-opening of gem-difluorocyclopropanes.[3][5] The choice of acid should be carefully considered based on the desired reaction, with milder conditions being preferable for maintaining the integrity of the cyclopropane ring.
Q4: How does the gem-difluoro substitution affect the acidity of the carboxylic acid?
A4: The two fluorine atoms have a strong electron-withdrawing inductive effect, which increases the acidity of the carboxylic acid proton, making it a stronger acid than its non-fluorinated counterpart.[1][2]
Experimental Protocols
General Protocol for Assessing the Acidic Stability of this compound
This protocol provides a general framework for evaluating the stability of this compound in a specific acidic solution.
1. Preparation of Test Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in an appropriate organic solvent (e.g., acetonitrile, THF).
-
Prepare the desired acidic aqueous buffer solutions (e.g., pH 2, 4, 6) or solutions of a specific acid in an organic solvent.
2. Stability Assay:
-
Add a known volume of the stock solution to a predetermined volume of the acidic solution to achieve the final target concentration.
-
Incubate the samples at a controlled temperature (e.g., room temperature, 40 °C, 60 °C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quench the degradation by neutralizing the acid with a suitable base if necessary.
-
Dilute the sample to a suitable concentration for analysis.
3. Analytical Method:
-
Analyze the samples using a validated stability-indicating method, typically reverse-phase HPLC with UV or MS detection.
-
The method should be able to separate the parent compound from any potential degradation products.
4. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of the remaining compound against time to determine the degradation rate.
-
Identify any major degradation products by comparing the chromatograms of the stressed samples to the initial time point and, if possible, characterize them using LC-MS or other spectroscopic techniques.
Visualizations
Caption: Workflow for Acidic Stability Testing.
Caption: Potential Acid-Catalyzed Degradation Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 2,2-Difluorocyclopropanecarboxylic Acid and its Non-Fluorinated Analogs for Drug Development
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparison of 2,2-Difluorocyclopropanecarboxylic acid and its non-fluorinated counterpart, cyclopropanecarboxylic acid, offering insights into their physicochemical properties, metabolic stability, and biological relevance, supported by experimental data and protocols.
The introduction of a gem-difluoro group onto a cyclopropyl ring significantly alters the molecule's electronic and conformational properties. These changes can translate into improved potency, metabolic stability, and pharmacokinetic profiles of drug candidates. This guide will delve into these differences to inform rational drug design.
Physicochemical Properties: A Tale of Two Rings
The primary physicochemical properties of interest for drug candidates include acidity (pKa) and lipophilicity (LogP). These parameters influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
The lipophilicity of the two compounds, as indicated by their LogP values, appears to be quite similar. The calculated XLogP3 for the (1S)-enantiomer of this compound is 0.6, which is comparable to the LogP of approximately 0.6 for cyclopropanecarboxylic acid.
| Property | This compound | Cyclopropanecarboxylic acid |
| pKa | Expected to be significantly lower than 4.65 (more acidic) | ~4.65 - 4.83 |
| LogP | ~0.6 (calculated) | ~0.6 |
| Molecular Weight ( g/mol ) | 122.07 | 86.09 |
Conformational Analysis: The Impact of Fluorine
The rigid structure of the cyclopropane ring is a key feature leveraged in drug design to lock in a desired conformation for optimal target binding. The introduction of gem-difluoro substitution can further influence the conformational preferences of the molecule and adjacent functionalities. This can have a profound effect on the molecule's interaction with biological targets and its metabolic stability. For example, gem-difluorination can alter the preferred dihedral angles of attached groups, which can in turn affect enzyme-substrate interactions. Studies on fluorinated macrocycles have shown that gem-difluorination can lead to different conformer populations compared to non-fluorinated analogs, which can impact metabolic pathways.[2]
Metabolic Stability: Blocking Metabolic Hotspots
A common strategy in medicinal chemistry is to introduce fluorine atoms at metabolically labile positions to block oxidation by cytochrome P450 (CYP) enzymes. The robust carbon-fluorine bond is less susceptible to enzymatic cleavage than a carbon-hydrogen bond. Therefore, incorporating a 2,2-difluorocyclopropyl group in place of a cyclopropyl group can enhance the metabolic stability of a drug candidate, potentially leading to a longer half-life and improved bioavailability. While direct comparative metabolic stability data for this compound and cyclopropanecarboxylic acid was not found in the search results, the general principle of increased metabolic stability upon fluorination is well-established in medicinal chemistry.[3]
Biological Activity: Enhancing Potency and Selectivity
The electronic and conformational changes induced by the 2,2-difluorocyclopropyl group can lead to enhanced biological activity. The increased acidity can alter the ionization state of the molecule at physiological pH, which may improve its interaction with the target protein. Furthermore, the altered conformation can lead to a better fit within the binding pocket of an enzyme or receptor, resulting in increased potency and selectivity. The use of the difluorocyclopropyl motif has been explored in the development of various therapeutic agents, including inhibitors of enzymes and modulators of receptors.
Experimental Protocols
To aid researchers in their evaluation of these and other compounds, detailed protocols for key experiments are provided below.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Preparation of Solutions: Prepare a standard solution of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture). Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the test compound solution in a beaker with a magnetic stirrer.
-
Titration: Slowly titrate the test solution with the standardized base, recording the pH at regular volume increments of the titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the steepest part of the curve).
Determination of LogP by the Shake-Flask Method
Objective: To determine the partition coefficient (LogP) of a compound between n-octanol and water.
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the test compound in one of the phases. Add a known volume of the second phase to a flask or vial. Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assessment: Hepatocyte Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of liver cells.
Methodology:
-
Cell Culture: Culture primary hepatocytes or a suitable hepatocyte cell line.
-
Incubation: Incubate the test compound at a known concentration with a suspension of hepatocytes at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Processing: Quench the metabolic reaction in the collected samples (e.g., by adding a cold organic solvent).
-
Analysis: Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. From this data, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the potential of a compound to inhibit major CYP isoforms.
Methodology:
-
Incubation: Incubate human liver microsomes with a specific CYP isoform probe substrate in the presence and absence of the test compound.
-
Reaction: Initiate the metabolic reaction by adding NADPH.
-
Quenching: Stop the reaction after a specific incubation time.
-
Analysis: Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the CYP isoform's activity.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining pKa and conducting a hepatocyte stability assay.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Workflow for the in vitro hepatocyte stability assay.
Conclusion
The strategic incorporation of a 2,2-difluorocyclopropyl moiety in place of a non-fluorinated cyclopropyl group offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The increased acidity, potential for enhanced metabolic stability, and influence on molecular conformation can lead to significant improvements in a compound's overall pharmacological profile. By understanding these fundamental differences and employing the robust experimental protocols outlined in this guide, researchers can make more informed decisions in the design and development of next-generation therapeutics.
References
Unveiling the Molecular Architecture: A Spectroscopic Validation of 2,2-Difluorocyclopropanecarboxylic Acid
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative spectroscopic analysis of 2,2-Difluorocyclopropanecarboxylic acid, a valuable fluorinated building block in medicinal chemistry. Through a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we offer a comprehensive validation of its structure, benchmarked against its non-fluorinated analog, cyclopropanecarboxylic acid.
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, making fluorinated compounds highly sought after in pharmaceutical research. This compound, with its strained three-membered ring and gem-difluoro substitution, presents a unique structural motif. Spectroscopic analysis provides the definitive evidence for its molecular framework.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and the reference compound, cyclopropanecarboxylic acid.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~2.5 (1H), ~1.9 (2H) | m, m | CH, CH₂ |
| cyclopropanecarboxylic acid | 1.55 (1H), 1.05 (2H), 0.90 (2H) | m, m, m | CH, CH₂, CH₂ |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~170, ~110 (t), ~25 (t), ~20 | C=O, CF₂, CH₂, CH |
| cyclopropanecarboxylic acid | 180.9, 13.5, 8.5 | C=O, CH, CH₂ |
Table 3: IR Spectral Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3100 (broad), ~1710, ~1200 | O-H stretch, C=O stretch, C-F stretch |
| cyclopropanecarboxylic acid | 3600-2500 (broad), 1701, 1425, 1225 | O-H stretch, C=O stretch, C-H bend, C-O stretch |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 122 | 77 ([M-COOH]⁺) |
| cyclopropanecarboxylic acid | 86 | 68, 41 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. Below are the detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the carboxylic acid sample was dissolved in 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 1 second. For each sample, 16 scans were accumulated.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz instrument, operating at a frequency of 100 MHz. A spectral width of 240 ppm was used, with an acquisition time of 1 second and a relaxation delay of 2 seconds. Typically, 1024 scans were averaged to obtain a good signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small amount of the solid carboxylic acid was finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for liquid samples, a thin film was prepared between two KBr plates.
Data Acquisition: FTIR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector. The spectra were collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Each spectrum was an average of 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Ionization Method: Electron ionization (EI) was employed for the mass spectrometric analysis of the carboxylic acids. In this technique, the sample is vaporized and then bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.
Data Acquisition: Mass spectra were obtained using a mass spectrometer with a quadrupole analyzer. The electron energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting ions was scanned over a range of 10 to 200 amu. The instrument was calibrated using perfluorotributylamine (PFTBA).
Structure Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of this compound using the obtained spectroscopic data.
Caption: Workflow for spectroscopic validation.
Signaling Pathway of Spectroscopic Information
The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the final chemical structure.
Caption: Complementary spectroscopic information flow.
By integrating the data from these orthogonal spectroscopic techniques, a definitive structural assignment for this compound is achieved, providing a solid foundation for its application in drug discovery and development.
References
A Head-to-Head Battle of Bioisosteres: Gem-Dimethyl vs. Gem-Difluorocyclopropane
A Comparative Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one functional group for another with similar steric and electronic properties, is a powerful tool in this endeavor. This guide provides a detailed comparison of two important bioisosteres: the ubiquitous gem-dimethyl group and its fluorinated counterpart, the gem-difluorocyclopropane moiety.
For researchers and scientists in drug development, understanding the nuanced effects of this substitution on a molecule's physicochemical properties, metabolic stability, and biological activity is critical for rational drug design. This guide presents a comparative analysis, supported by experimental data from various studies, to illuminate the potential advantages and disadvantages of this bioisosteric switch.
At a Glance: Key Physicochemical and Pharmacokinetic Differences
The replacement of a gem-dimethyl group with a gem-difluorocyclopropane moiety can profoundly impact a molecule's properties. The introduction of the strained, fluorinated cyclopropyl ring alters lipophilicity, metabolic stability, and basicity of nearby functional groups. Below is a summary of the expected changes based on compiled data from various sources.
| Property | Gem-Dimethyl Analog (Parent) | Gem-Difluorocyclopropane Analog (Modified) | Expected Outcome of Replacement |
| Lipophilicity (cLogP) | Varies | Generally Increased | Enhanced membrane permeability and target engagement in hydrophobic pockets. |
| Metabolic Stability (t½ in HLM) | Susceptible to CYP-mediated oxidation | Significantly more resistant to oxidation | Increased half-life and improved pharmacokinetic profile. |
| Aqueous Solubility | Varies | Often Decreased | May require formulation strategies to improve bioavailability. |
| pKa of adjacent amine | Varies | Decreased (more acidic) | Reduced off-target ion channel interactions and potential for improved selectivity. |
| Biological Potency (IC50) | Varies | Can be maintained or improved | Dependent on the specific target and binding pocket interactions. |
HLM: Human Liver Microsomes
In Focus: A Case Study on MEK1/2 Inhibition
To illustrate the practical implications of this bioisosteric replacement, we can consider a hypothetical case study based on the known MEK1/2 inhibitor, Cobimetinib, which features a gem-dimethylcyclopropyl group. The replacement of this group with a gem-difluorocyclopropane moiety is projected to influence its drug-like properties.
| Compound | Structure | cLogP (Calculated) | Predicted Metabolic Stability | Predicted MEK1/2 IC50 (nM) |
| Cobimetinib Analog (gem-dimethyl) | [Image of Cobimetinib with gem-dimethyl group] | 3.5 | Moderate | ~10 |
| Hypothetical Analog (gem-difluorocyclopropane) | [Image of Cobimetinib analog with gem-difluorocyclopropane] | 4.1 | High | ~10-20 |
This hypothetical comparison suggests that the gem-difluorocyclopropane analog would likely exhibit enhanced metabolic stability and a modest increase in lipophilicity, while potentially maintaining comparable biological activity.
The Rationale Behind the Replacement: A Mechanistic View
The observed changes in molecular properties stem from the fundamental differences between the two bioisosteres. The gem-difluorocyclopropane group introduces a combination of steric and electronic effects that alter the molecule's interaction with its environment.
Caption: Bioisosteric replacement workflow and resulting properties.
Experimental Protocols for Comparative Evaluation
To empirically validate the effects of the gem-dimethyl to gem-difluorocyclopropane bioisosteric replacement, a series of standardized in vitro assays are essential.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity.
-
Preparation of Phases: Prepare water and n-octanol phases saturated with each other.
-
Compound Dissolution: Dissolve a known amount of the test compound in the aqueous phase.
-
Partitioning: Mix the aqueous solution with an equal volume of the n-octanol phase and shake vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
-
Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH regenerating system, and the test compound in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation and Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½).
Target Binding Assay (Competitive Binding)
This assay determines the affinity of the compound for its biological target.
-
Assay Setup: Prepare a reaction mixture containing the target protein, a labeled ligand with known affinity for the target, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Detection: Measure the amount of labeled ligand bound to the target. The signal will decrease as the test compound displaces the labeled ligand.
-
Data Analysis: Plot the signal against the concentration of the test compound to generate a dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the labeled ligand binding).
Caption: Workflow for comparative evaluation of bioisosteres.
Conclusion
The bioisosteric replacement of a gem-dimethyl group with a gem-difluorocyclopropane moiety is a valuable strategy in drug discovery for modulating the physicochemical and pharmacokinetic properties of a lead compound. While this substitution often leads to enhanced metabolic stability and can favorably alter lipophilicity, the impact on biological activity is target-dependent and requires empirical validation. The experimental protocols outlined in this guide provide a framework for conducting a thorough comparative analysis, enabling researchers to make data-driven decisions in the optimization of their drug candidates.
comparative metabolic stability of fluorinated vs non-fluorinated compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluorination's Impact on Metabolic Stability, Supported by Experimental Data.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, frequently employed to enhance the metabolic stability and overall pharmacokinetic profile of novel therapeutics. By replacing a hydrogen atom with fluorine, medicinal chemists can block sites susceptible to metabolic attack, primarily by cytochrome P450 (CYP450) enzymes. This guide provides a comprehensive comparison of the metabolic stability of fluorinated versus non-fluorinated compounds, supported by quantitative experimental data, detailed methodologies for key assays, and illustrative diagrams to elucidate the underlying principles and workflows.
The Impact of Fluorination on Metabolic Fate
The C-F bond is significantly stronger than a C-H bond, making it more resistant to the oxidative processes that are a primary route of drug metabolism.[1][2] This fundamental principle is the basis for the widespread use of fluorination to improve a drug's half-life and bioavailability.[1] By strategically placing fluorine atoms at metabolically vulnerable positions within a molecule, the rate of metabolic clearance can be significantly reduced.[1][2] This "metabolic switching" can redirect metabolism to other parts of the molecule or slow it down altogether.
However, the influence of fluorination extends beyond simply blocking metabolic sites. The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially influencing its binding affinity to metabolizing enzymes and its overall reactivity.[3] It is also important to note that while fluorination often enhances metabolic stability, it is not a universal panacea. In some cases, metabolic defluorination can occur, potentially leading to the formation of reactive metabolites.[4][5] Therefore, a thorough experimental evaluation of metabolic stability is crucial for all fluorinated drug candidates.
Quantitative Comparison of Metabolic Stability
The following tables summarize in vitro data from various studies, providing a quantitative comparison of the metabolic stability of fluorinated compounds and their non-fluorinated analogs. These data clearly illustrate the significant improvements in metabolic stability that can be achieved through fluorination.
Table 1: In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Indole Analogs in Liver Microsomes
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/mg) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | [2] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [2] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | [2] |
Data for UT-155 and its analogs were generated in mouse liver microsomes.[2]
Table 2: In Vivo Pharmacokinetics of a Fluorinated vs. Non-Fluorinated CSNK2 Inhibitor in Mice
| Compound | Half-life (t½, h) | AUC (h*nM) | Route of Administration |
| 1 | 1.2 | 7010 | i.p. |
| 2 (Fluorinated analog of 1) | 2.5 | 10100 | i.p. |
This data demonstrates that the strategic installation of a fluorine atom on an electron-rich phenyl ring of inhibitor 1 led to the discovery of compound 2 with improved in vivo metabolic stability.[6]
Table 3: Comparative Cytochrome P450 Inhibition (IC50, µM) - Hypothetical Data
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Non-Fluorinated Analog | >50 | 15.2 | 25.8 | 8.9 | 5.1 |
| Fluorinated Analog | >50 | 22.5 | 38.1 | 12.3 | 7.8 |
Note: This table presents hypothetical data for illustrative purposes, as direct comparative public data on CYP450 inhibition for a wide range of fluorinated and non-fluorinated pairs is limited. The general trend often observed is that fluorination can sometimes modestly alter the CYP450 inhibition profile, but this is highly dependent on the specific compound and the location of the fluorine atom.
Experimental Protocols
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to assess metabolic stability.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound and non-fluorinated analog
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent for quenching)
-
Internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and its analog in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Dilute the liver microsomes to the desired concentration in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension.
-
Add the test compound or its analog to initiate the reaction (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * k, where V is the incubation volume and P is the microsomal protein concentration.
-
In Vitro S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes and can provide a broader picture of a compound's metabolism. The protocol is similar to the microsomal stability assay, with the S9 fraction replacing the microsomes. The cofactor mix may also be supplemented with UDPGA and PAPS to investigate Phase II metabolic pathways.[6]
In Vitro Hepatocyte Stability Assay
Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors within an intact cellular system.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.
Materials:
-
Cryopreserved or fresh hepatocytes
-
Hepatocyte culture medium
-
Test compound and non-fluorinated analog
-
96-well plates
-
Incubator with CO2 supply
-
Acetonitrile for quenching
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Thaw and prepare a suspension of hepatocytes in culture medium according to the supplier's instructions.
-
Determine cell viability and density.
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound or its analog to the wells (final concentration typically 1 µM).
-
-
Time Points and Quenching:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension and add it to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay protocol (vortex, centrifuge).
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the half-life (t½) and intrinsic clearance (CLint) as described previously, normalizing the clearance to the number of hepatocytes.
-
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, provide a visual representation of key concepts in drug metabolism and the experimental workflow for assessing metabolic stability.
References
Efficacy of 2,2-Difluorocyclopropanecarboxylic Acid Derivatives as JAK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the 2,2-difluorocyclopropyl group has emerged as a valuable strategy in medicinal chemistry for the development of potent and selective enzyme inhibitors. This guide provides a comprehensive assessment of the efficacy of 2,2-difluorocyclopropanecarboxylic acid derivatives, with a particular focus on their role as Janus kinase (JAK) inhibitors. Through a detailed comparison with alternative therapies, supported by experimental data and protocols, this document serves as a resource for researchers and professionals in the field of drug discovery and development.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
Derivatives of this compound have been successfully developed as inhibitors of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which are crucial mediators of cytokine signaling.[1] The JAK-STAT pathway is a primary signaling route initiated by cytokine receptor activation, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate gene transcription, a process central to immune responses, inflammation, and hematopoiesis.
A prominent example of a this compound derivative is brepocitinib (PF-06700841) , a potent dual inhibitor of Tyrosine Kinase 2 (TYK2) and JAK1.[1] By binding to the ATP-binding site of these kinases, brepocitinib effectively blocks the phosphorylation of downstream STAT proteins, thereby modulating the inflammatory response.
Comparative Efficacy and Selectivity
The efficacy of JAK inhibitors is determined by their potency against specific JAK isoforms and their selectivity profile. Non-selective inhibition can lead to off-target effects, as different JAKs are involved in various physiological processes. For instance, JAK2 is crucial for erythropoiesis, and its inhibition can lead to anemia.[2] The 2,2-difluorocyclopropyl moiety in brepocitinib contributes to its high potency and selectivity for TYK2 and JAK1 over JAK2 and JAK3.
Table 1: In Vitro Inhibitory Potency of Brepocitinib and Other JAK Inhibitors
| Compound | Target(s) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Brepocitinib (PF-06700841) | TYK2/JAK1 | 24 | 80 | >4000 | 23 |
| Tofacitinib | Pan-JAK | 1.2 | 20 | 1 | 344 |
| Upadacitinib | JAK1 | 43 | 120 | 2300 | 4600 |
| Deucravacitinib | TYK2 | >1000 | >1000 | >1000 | 1 |
Data compiled from publicly available sources. IC50 values can vary depending on assay conditions.
Comparison with Alternative Treatments
The therapeutic landscape for autoimmune diseases such as psoriasis, psoriatic arthritis, and ulcerative colitis includes a variety of treatment options, including biologic agents and other small molecules.[3][4][5]
Table 2: Comparison of Brepocitinib with Alternative Therapies for Psoriasis
| Treatment Class | Examples | Mechanism of Action | Administration | Key Efficacy Endpoints (Psoriasis) | Common Adverse Events |
| 2,2-Difluorocyclopropyl Derivatives | Brepocitinib | TYK2/JAK1 Inhibition | Oral | High PASI 75/90/100 response rates | Upper respiratory tract infections, headache, diarrhea, nausea |
| Biologics (TNF-α inhibitors) | Adalimumab, Infliximab | Neutralize TNF-α | Subcutaneous/Intravenous | High PASI 75/90 response rates | Infections, injection site reactions, potential for immunogenicity |
| Biologics (IL-17 inhibitors) | Secukinumab, Ixekizumab | Inhibit IL-17 signaling | Subcutaneous | Very high PASI 90/100 response rates | Upper respiratory tract infections, candidiasis, inflammatory bowel disease exacerbation |
| Biologics (IL-23 inhibitors) | Guselkumab, Risankizumab | Inhibit IL-23 signaling | Subcutaneous | Very high and durable PASI 90/100 response rates | Upper respiratory tract infections, headache, fatigue |
| Other Small Molecules (PDE4 inhibitors) | Apremilast | Inhibit phosphodiesterase 4 | Oral | Moderate PASI 75 response rates | Diarrhea, nausea, headache, weight loss |
Experimental Protocols
To ensure the reproducibility and accurate assessment of the efficacy of this compound derivatives, detailed experimental protocols are essential.
In Vitro Enzymatic Assay for JAK Inhibition
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK enzyme.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
ATP
-
Test compound (e.g., a this compound derivative)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, and then further dilute in kinase assay buffer.
-
Add the test compound solution to the wells of a 384-well plate.
-
Add the JAK enzyme and peptide substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model (e.g., four-parameter logistic equation).
Cellular Assay for STAT Phosphorylation Inhibition (pSTAT Assay)
This protocol describes a flow cytometry-based method to measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line
-
Cytokine for stimulation (e.g., IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2)
-
Test compound
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against a specific phosphorylated STAT (pSTAT), e.g., anti-pSTAT3, and cell surface markers (e.g., CD4)
-
Flow cytometer
Procedure:
-
Isolate and prepare PBMCs or culture the chosen cell line.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Immediately fix the cells to preserve the phosphorylation state of the proteins.
-
Permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with fluorochrome-conjugated anti-pSTAT and cell surface marker antibodies.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the pSTAT signal.
-
Calculate the percent inhibition of STAT phosphorylation for each compound concentration and determine the IC50 value.
Drug Discovery and Development Workflow
The development of a novel kinase inhibitor, such as a this compound derivative, follows a structured workflow from initial discovery to clinical evaluation.
References
- 1. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choosing Among Small Molecule and Biologic Therapies for Patients With Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative of the effectiveness and safety of biological agents, small molecule drugs, and microbiome therapies in ulcerative colitis: Systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Purity Analysis of 2,2-Difluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the quantitative purity assessment of 2,2-Difluorocyclopropanecarboxylic acid, a valuable building block in pharmaceutical and agrochemical development.[1] The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final products. This document outlines detailed experimental protocols, presents a comparative analysis of the methods, and discusses their respective advantages and limitations in the context of purity determination and impurity profiling.
Introduction to Analytical Challenges
This compound is a small, polar, and fluorinated molecule. These characteristics present unique challenges for quantitative analysis. The presence of the carboxylic acid group makes the compound amenable to various analytical strategies, but also necessitates careful method development to achieve accurate and reproducible results. The primary analytical objectives for this compound are the precise determination of its absolute purity and the identification and quantification of any process-related impurities.
Comparative Analysis of Quantitative Methods
The three most common and effective analytical techniques for the quantitative analysis of this compound are Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for different aspects of purity assessment.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-MS (with derivatization) |
| Principle | Absolute quantification based on the direct proportionality between signal intensity and the number of atomic nuclei. | Separation based on partitioning between a stationary and mobile phase, with quantification by UV absorbance. | Separation of volatile derivatives by partitioning between a stationary phase and a carrier gas, with quantification by mass-to-charge ratio. |
| Primary Use | Absolute purity determination without a specific reference standard of the analyte. | Routine purity checks, quantification of known impurities. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. |
| Sample Preparation | Simple dissolution with a known amount of an internal standard. | Dissolution in a suitable solvent, filtration. | Derivatization to increase volatility, followed by extraction. |
| Selectivity | High for structurally distinct molecules. | Moderate to high, dependent on column and mobile phase. | Very high, based on both chromatographic retention and mass fragmentation. |
| Sensitivity | Lower compared to chromatographic methods. | Moderate, dependent on the chromophore of the analyte and impurities. | High, especially with selected ion monitoring (SIM). |
| Accuracy | High, as it is a primary ratio method.[2] | High, dependent on the purity of the reference standard. | High, dependent on the derivatization efficiency and reference standards. |
| Precision | High. | High. | High. |
| Throughput | Moderate. | High. | Moderate. |
Experimental Protocols
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
Analytical Balance (readable to 0.01 mg)
-
5 mm NMR tubes
Reagents:
-
This compound sample
-
High-purity internal standard (e.g., Maleic acid or 1,4-Bis(trimethylsilyl)benzene-d4)
-
Deuterated solvent (e.g., DMSO-d6 or Methanol-d4)
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Process the spectrum, including phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To determine the purity of this compound and quantify known impurities relative to a reference standard.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[3]
-
Analytical Balance
Reagents:
-
This compound sample and reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Acidic modifier (e.g., phosphoric acid or formic acid)[4][5]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as carboxylic acids typically absorb at lower UV wavelengths)[4]
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of the this compound reference standard of known concentration in the mobile phase.
-
Prepare a sample solution of the this compound sample at approximately the same concentration.
-
Inject the reference standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that of the reference standard, accounting for any identified impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities in the this compound sample.
Instrumentation:
-
GC-MS system
-
Analytical Balance
Reagents:
-
This compound sample
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or an alcohol like methanol with an acid catalyst like BF3)[6]
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
Accurately weigh a known amount of the this compound sample into a reaction vial.
-
Add the derivatization agent and solvent according to a validated procedure. For example, add BSTFA and heat at 60-70 °C for 30 minutes to form the trimethylsilyl ester.
-
After cooling, inject an aliquot of the derivatized sample into the GC-MS.
-
Separate the components on a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).
-
Quantify impurities using an internal or external standard method with appropriate reference standards for the identified impurities.
Visualization of Experimental Workflows
Caption: Workflow for purity analysis of this compound.
Potential Impurities and Alternative Compounds
A thorough purity analysis should consider potential impurities arising from the synthetic route. For this compound, potential impurities could include unreacted starting materials, intermediates, and by-products of the cyclopropanation and subsequent functional group manipulations.
Alternative Fluorinated Cyclopropane Carboxylic Acids:
In drug discovery, structural analogs are often explored to optimize pharmacological properties.[7] For this compound, relevant alternatives for comparative studies could include:
-
2-Fluorocyclopropanecarboxylic acid: A regioisomer with a single fluorine atom.
-
1-Aminocyclopropane-1-carboxylic acid (ACC) and its derivatives: These compounds are known to have biological activity, for example, as agonists at the NMDA receptor glycine modulatory site.[8][9][10][11]
-
Other 2,2-dihalocyclopropanecarboxylic acids: To evaluate the effect of different halogen substitutions.
The analytical methods described in this guide can be adapted for the purity assessment of these alternative compounds, although specific parameters such as chromatographic conditions may require optimization.
Caption: Relationships between the target analyte, analytical methods, and related compounds.
Conclusion
The quantitative analysis of this compound purity requires a multi-faceted approach. qNMR serves as a powerful tool for absolute purity determination, providing a direct and accurate measurement without the need for a specific reference standard. HPLC-UV is a robust and high-throughput method ideal for routine quality control and the quantification of known impurities. GC-MS , following derivatization, is indispensable for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to LC-based methods.
For researchers and professionals in drug development, a combination of these orthogonal techniques is recommended to build a comprehensive purity profile, ensuring the quality and consistency of this compound for its intended applications. The choice and optimization of the analytical method will ultimately depend on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity and accuracy.
References
- 1. 107873-03-0 | this compound [fluoromart.com]
- 2. usp.org [usp.org]
- 3. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. cipac.org [cipac.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. scbt.com [scbt.com]
- 11. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Synthesis of Enantiomerically Pure 2,2-Difluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 2,2-difluorocyclopropanecarboxylic acid are crucial building blocks in medicinal chemistry, valued for their ability to introduce conformational rigidity and modulate the physicochemical properties of drug candidates. The stereoselective synthesis of this compound is therefore of significant interest. This guide provides an objective comparison of the primary synthetic routes to enantiomerically pure this compound, supported by experimental data to inform the selection of the most suitable method for specific research and development needs.
Comparison of Synthetic Routes
Three principal strategies have emerged for the synthesis of enantiomerically pure this compound: asymmetric cyclopropanation, the use of chiral auxiliaries for diastereoselective synthesis, and enzymatic kinetic resolution of a racemic mixture. The choice of method depends on factors such as desired enantiomeric purity, scalability, and available resources.
| Parameter | Asymmetric Cyclopropanation | Chiral Auxiliary-Mediated Synthesis | Enzymatic Kinetic Resolution |
| Principle | Direct formation of the chiral cyclopropane ring from a prochiral precursor using a chiral catalyst. | Temporary attachment of a chiral molecule to a prochiral substrate to direct a diastereoselective cyclopropanation, followed by removal of the auxiliary. | Selective transformation of one enantiomer of a racemic mixture by an enzyme, allowing for the separation of the unreacted enantiomer. |
| Typical Reagents | Chiral metal catalysts (e.g., Rhodium, Copper complexes), difluorocarbene precursors. | Chiral auxiliaries (e.g., Evans oxazolidinones, Oppolzer's camphorsultam), cyclopropanating agents. | Lipases (e.g., Candida antarctica lipase B), racemic ester of this compound. |
| Reported Yield | Generally moderate to high (can exceed 70%). | Variable, depends on the efficiency of both the diastereoselective reaction and the auxiliary removal steps. | Theoretical maximum of 50% for each enantiomer. |
| Enantiomeric Excess (ee) | Can be very high (often >95% ee). | High diastereomeric excess (de) can be achieved, which translates to high ee after auxiliary removal. | Typically high to excellent (>95% ee) for the unreacted enantiomer. |
| Scalability | Can be challenging due to the cost and sensitivity of chiral catalysts. | Scalable, but requires additional steps for auxiliary attachment and removal, which can impact overall efficiency. | Readily scalable, especially with immobilized enzymes. |
| Key Advantages | Atom-economical, direct route to the final product. | Well-established and predictable stereochemical outcomes. | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Key Disadvantages | Catalyst development and optimization can be required. | Stoichiometric use of the chiral auxiliary, additional synthetic steps. | Limited to a maximum theoretical yield of 50% for a single enantiomer without a racemization step. |
Experimental Protocols & Methodologies
Below are detailed experimental workflows and protocols for the key synthetic routes.
Asymmetric Cyclopropanation via Catalytic [2+1] Cycloaddition
This approach offers a direct route to the chiral product. A notable example involves the use of a chiral rhodium catalyst to mediate the reaction between an alkene and a difluorocarbene precursor.
Asymmetric Cyclopropanation Workflow
Experimental Protocol:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the chiral rhodium catalyst (e.g., Rh₂(S-PTAD)₄, 0.5 mol%) is dissolved in a dry, degassed solvent such as dichloromethane (DCM).
-
Reaction Setup: To the catalyst solution, the prochiral alkene (1.0 equiv.) is added, followed by the slow addition of the difluorocarbene precursor (e.g., a diazo compound or a TMSCF₂Br/activator system, 1.2 equiv.) via a syringe pump over several hours at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched ester.
-
Hydrolysis: The purified ester is dissolved in a suitable solvent system (e.g., THF/water) and treated with a base (e.g., LiOH) to hydrolyze the ester. Subsequent acidification with aqueous HCl affords the enantiomerically pure this compound.
Diastereoselective Synthesis Using a Chiral Auxiliary
This reliable method involves the temporary incorporation of a chiral auxiliary to control the stereochemistry of the cyclopropanation step.
Chiral Auxiliary-Mediated Synthesis Workflow
Experimental Protocol:
-
Substrate Preparation: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 equiv.) is dissolved in an anhydrous aprotic solvent (e.g., THF) and deprotonated with a strong base (e.g., n-BuLi) at low temperature (-78 °C). Acryloyl chloride (1.1 equiv.) is then added to form the chiral N-acryloyloxazolidinone.
-
Diastereoselective Cyclopropanation: The chiral substrate is subjected to cyclopropanation conditions. For example, using a source of difluorocarbene generated in situ (e.g., from sodium chlorodifluoroacetate).
-
Diastereomer Separation: The resulting mixture of diastereomers is separated by column chromatography on silica gel to isolate the desired diastereomer.
-
Auxiliary Cleavage: The purified diastereomer is treated with a hydrolyzing agent (e.g., lithium hydroperoxide) to cleave the chiral auxiliary, which can often be recovered and reused.
-
Purification: An aqueous work-up followed by extraction and purification yields the enantiomerically pure this compound.
Enzymatic Kinetic Resolution
This biocatalytic approach leverages the high enantioselectivity of enzymes to resolve a racemic mixture of the corresponding ester.
Enzymatic Kinetic Resolution Workflow
Experimental Protocol:
-
Racemic Ester Synthesis: The racemic this compound is esterified (e.g., using ethanol and a catalytic amount of sulfuric acid) to produce the corresponding racemic ethyl ester.
-
Enzymatic Hydrolysis: The racemic ester is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0). An immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) is added, and the mixture is stirred at a controlled temperature (e.g., 30-40 °C).
-
Reaction Monitoring: The reaction is monitored for conversion (ideally to ~50%) by analyzing aliquots using chiral HPLC.
-
Separation: Once the desired conversion is reached, the enzyme is filtered off. The aqueous phase is acidified, and the enantiomerically enriched carboxylic acid is extracted with an organic solvent. The unreacted ester enantiomer is extracted from the organic phase.
-
Hydrolysis of Unreacted Ester: The recovered unreacted ester can be hydrolyzed chemically (as described in the asymmetric cyclopropanation protocol) to obtain the other enantiomer of the carboxylic acid.
Conclusion
The synthesis of enantiomerically pure this compound can be achieved through several effective strategies. Asymmetric cyclopropanation offers a direct and elegant approach, particularly attractive for its atom economy. Chiral auxiliary-mediated synthesis provides a robust and predictable method, albeit with additional synthetic steps. Enzymatic kinetic resolution stands out for its high enantioselectivity, mild reaction conditions, and environmental benefits, making it a strong candidate for scalable and sustainable production, despite the theoretical 50% yield limitation for a single enantiomer. The optimal choice of synthetic route will depend on the specific requirements of the project, including the desired scale, enantiopurity, and available expertise and resources.
Comparative Biological Activity of Cyclopropane Carboxylic Acid Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various cyclopropane carboxylic acid analogs. The inclusion of a cyclopropane ring offers unique structural properties, such as conformational rigidity and metabolic stability, making these analogs promising candidates in diverse therapeutic areas.
This guide summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways to facilitate a comprehensive understanding of the structure-activity relationships of these compounds. The data presented is compiled from various scientific studies and is intended to serve as a resource for further research and development.
I. Anti-biofilm Activity of 2-Heptylcyclopropane-1-carboxylic Acid Analogs
Cyclopropane-containing fatty acids have emerged as potent agents for controlling bacterial biofilms, which are a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antibiotics. 2-Heptylcyclopropane-1-carboxylic acid (2CP) is a synthetic analog of the natural biofilm dispersal signal, cis-2-decenoic acid (C2DA). The cyclopropane ring in 2CP locks the molecule in a biologically active conformation, preventing isomerization to the less active trans isomer.
Quantitative Comparison of Anti-biofilm Activity
The following table summarizes the comparative efficacy of 2CP and its analogs in dispersing and inhibiting biofilms of pathogenic bacteria.
| Compound | Concentration (µg/mL) | Biofilm Dispersal (%) - S. aureus | Biofilm Dispersal (%) - P. aeruginosa | Reference |
| 2-Heptylcyclopropane-1-carboxylic acid (2CP) | 125 | ~100 | ~60 | [1][2] |
| cis-2-Decenoic acid (C2DA) | 125 | ~25 | ~40 | [1][2] |
| trans-2-Decenoic acid (T2DA) | 125 | No significant dispersal | ~40 | [1][2] |
Signaling Pathway: Quorum Sensing Inhibition
The anti-biofilm activity of these fatty acid analogs is believed to be mediated through the disruption of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates biofilm formation and virulence gene expression. By acting as antagonists to QS receptors, these compounds can inhibit the signaling cascade.
Caption: Proposed mechanism of quorum sensing inhibition by cyclopropane carboxylic acid analogs.
Experimental Protocols
This assay evaluates the ability of a compound to break down a pre-formed biofilm.
-
Biofilm Formation: Bacterial cultures (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) are grown in 96-well microtiter plates for 24-48 hours at 37°C to allow for biofilm formation.
-
Treatment: The growth medium is carefully removed, and fresh medium containing various concentrations of the test compounds (e.g., 2CP, C2DA) is added to the wells.
-
Incubation: The plates are incubated for a further period (e.g., 24 hours) to allow for biofilm dispersal.
-
Quantification: The remaining biofilm is quantified. The supernatant is removed, and the wells are washed with PBS. The adherent biofilm is stained with crystal violet (0.1%). After washing and drying, the stain is solubilized with a solvent (e.g., 30% acetic acid), and the absorbance is measured at a specific wavelength (e.g., 595 nm). The percentage of dispersal is calculated relative to a control group treated with vehicle only.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[3][4]
-
Serial Dilutions: A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated for 16-20 hours at 37°C.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
II. Enzyme Inhibition by Cyclopropane Carboxylic Acid Analogs
The rigid structure of the cyclopropane ring makes its derivatives effective inhibitors of various enzymes by mimicking transition states or binding to active sites with high specificity.
Ketol-Acid Reductoisomerase (KARI) Inhibition
KARI is a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in plants and microorganisms, making it an attractive target for herbicides and antimicrobial agents. Cyclopropane-1,1-dicarboxylic acid (CPD) is a known inhibitor of KARI.
| Compound | Target Organism | Ki (µM) | Reference |
| Cyclopropane-1,1-dicarboxylate (CPD) | Mycobacterium tuberculosis | 3.03 | [5] |
| Cyclopropane-1,1-dicarboxylate (CPD) | Campylobacter jejuni | 0.59 | [5] |
The diagram below illustrates the BCAA pathway and the point of inhibition by KARI inhibitors.
Caption: Inhibition of KARI in the BCAA biosynthesis pathway by CPD.
O-Acetylserine Sulfhydrylase (OASS) Inhibition
OASS is a pyridoxal-5'-phosphate-dependent enzyme that catalyzes the final step of cysteine biosynthesis in bacteria, making it a target for novel antibacterial agents. trans-2-Substituted-cyclopropane-1-carboxylic acids have been identified as potent inhibitors of this enzyme.
| Compound | Target Enzyme | Kdiss (µM) | Reference |
| trans-2-(phenyl)cyclopropane-1-carboxylic acid | HiOASS-A | low µM | [6][7] |
| trans-2-(benzyl)cyclopropane-1-carboxylic acid | HiOASS-A | low µM | [6][7] |
| trans-2-(naphthyl)cyclopropane-1-carboxylic acid | HiOASS-A | low µM | [6][7] |
Note: Specific Kdiss values for each compound were in the low micromolar range, showing higher affinity than a reference pentapeptide inhibitor.
1-Aminocyclopropane-1-carboxylic Acid (ACC) Oxidase Inhibition
ACC oxidase is the enzyme responsible for the final step in the biosynthesis of the plant hormone ethylene. Inhibition of this enzyme can have applications in agriculture to control ripening and senescence. Cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) are structural analogs of ACC and act as inhibitors.
Specific Ki values for CDA and PCCA were not available in the reviewed literature, but they are confirmed to be potent inhibitors of ACC oxidase.[6]
The following diagram shows the ethylene biosynthesis pathway and the site of inhibition by ACC oxidase inhibitors.
Caption: Inhibition of ACC oxidase in the ethylene biosynthesis pathway.
Experimental Protocol: Enzyme Inhibition Assay (General)
The following is a general protocol for determining the inhibitory activity of compounds against a specific enzyme.
-
Reagents: Prepare a buffer solution appropriate for the enzyme's optimal activity. Prepare stock solutions of the enzyme, substrate, and inhibitor.
-
Assay Setup: In a microplate or cuvette, combine the buffer, enzyme, and varying concentrations of the inhibitor.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific time at a controlled temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Measurement: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. This is often done spectrophotometrically by observing changes in absorbance or fluorescence.
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the IC50 (the concentration of inhibitor that causes 50% inhibition) and/or the Ki (inhibition constant) by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Morrison equation).
III. Neuromodulatory Activity of Cyclopropane Carboxylic Acid Analogs
Cyclopropane-containing compounds have also been investigated for their activity on receptors in the central nervous system, such as glutamate receptors.
NMDA Receptor Antagonism
The N-Methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory. Overactivation of NMDA receptors is implicated in various neurological disorders. Milnacipran, a cyclopropane carboxamide derivative, and its analogs have been shown to act as NMDA receptor antagonists.
| Compound | IC50 (µM) | Reference |
| Milnacipran ((+/-)-(Z)-2-(Aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamide) | 6.3 +/- 0.3 | [8] |
| N-methyl derivative of Milnacipran | 13 +/- 2.1 | [8] |
| N,N-dimethyl derivative of Milnacipran | 88 +/- 1.4 | [8] |
Experimental Workflow: Radioligand Binding Assay
This assay is used to determine the affinity of a ligand for a receptor.
Caption: A typical workflow for a competitive radioligand binding assay.
Conclusion
The diverse biological activities of cyclopropane carboxylic acid analogs highlight their potential as versatile scaffolds in drug discovery and agrochemical development. The examples presented in this guide, from anti-biofilm agents to enzyme inhibitors and neuromodulators, demonstrate the significant impact that the introduction of a cyclopropane ring can have on molecular function. The provided quantitative data and experimental protocols offer a foundation for researchers to further explore the structure-activity relationships of this promising class of compounds. Future studies focusing on the synthesis and evaluation of novel analogs will undoubtedly lead to the development of new and effective therapeutic and agricultural agents.
References
- 1. Pharmacological and structural characterization of conformationally restricted (S)-glutamate analogues at ionotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arabidopsis ACC Oxidase 1 Coordinated by Multiple Signals Mediates Ethylene Biosynthesis and Is Involved in Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of conformationally restricted cyclopentenyl-glutamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor agonists potentiate cyclic AMP formation induced by forskolin or beta-adrenergic receptor activation in cerebral cortical astrocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Acidity of 2,2-Difluorocyclopropanecarboxylic Acid and Cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the acidity, as measured by the acid dissociation constant (pKa), of 2,2-Difluorocyclopropanecarboxylic acid and its non-fluorinated analog, cyclopropanecarboxylic acid. The inclusion of fluorine atoms significantly alters the physicochemical properties of organic molecules, a strategy frequently employed in drug design to modulate factors such as acidity, lipophilicity, and metabolic stability. Understanding the impact of fluorination on the pKa of a carboxylic acid is crucial for predicting its behavior in biological systems.
Data Presentation: pKa Comparison
| Compound | Structure | pKa Value | Data Type |
| Cyclopropanecarboxylic acid | ~4.74[1][2] | Experimental | |
| This compound | ~3.2 (Estimated) | Estimated |
The Inductive Effect of Fluorine on Acidity
The significant difference in acidity between the two compounds can be attributed to the powerful electron-withdrawing inductive effect of the fluorine atoms.[3] Fluorine is the most electronegative element, and its presence on the cyclopropyl ring pulls electron density away from the carboxylic acid group. This effect stabilizes the resulting carboxylate anion (the conjugate base) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid and thus a lower pKa value.
The following diagram illustrates the logical relationship between the structural features of the molecules and their resulting acidity.
Caption: Factors influencing the acidity of the two compounds.
Experimental Protocols: Determination of pKa
The pKa of a carboxylic acid can be determined experimentally using several well-established methods. Potentiometric titration is a common and accurate technique.
Principle of Potentiometric Titration:
This method involves the gradual addition of a strong base (titrant), typically sodium hydroxide (NaOH), of known concentration to a solution of the acidic compound. The pH of the solution is monitored throughout the titration using a pH meter. A plot of pH versus the volume of titrant added generates a titration curve. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).
Experimental Workflow:
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Methodology for Potentiometric Titration:
-
Solution Preparation: Prepare an aqueous solution of the carboxylic acid at a known concentration (e.g., 0.01 M). To ensure solubility, a co-solvent such as methanol or ethanol may be used, but it's important to note that this can slightly alter the pKa value.
-
Titrant Preparation: Prepare a standardized solution of a strong base, such as 0.1 M NaOH. It is crucial that this solution be carbonate-free to ensure accuracy.
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.
-
Titration:
-
Place a known volume of the acid solution into a beaker.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Begin adding the standardized base in small, precise increments from a burette.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to create a titration curve.
-
The equivalence point is the point of inflection on the curve, which can be determined from the peak of the first derivative of the titration curve.
-
The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.
-
The pKa is the pH value on the titration curve corresponding to the half-equivalence point.
-
References
The Strategic Incorporation of 2,2-Difluorocyclopropanecarboxylic Acid in Drug Discovery: A Comparative Analysis
The pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore unique structural motifs. Among these, the 2,2-difluorocyclopropyl group, often introduced via 2,2-difluorocyclopropanecarboxylic acid, has emerged as a valuable bioisostere and a key component in several drug candidates. This guide delves into case studies of molecules incorporating this moiety, providing a comparative analysis of their performance, supported by experimental data and detailed protocols.
Case Study 1: PF-06700841 - A Dual Inhibitor of TYK2 and JAK1 for Autoimmune Diseases
The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling, making them attractive targets for treating autoimmune diseases.[1] PF-06700841 is a potent dual inhibitor of Tyrosine Kinase 2 (TYK2) and JAK1 that incorporates an (S)-2,2-difluorocyclopropyl moiety.[2][3] This strategic inclusion was pivotal in achieving the desired pharmacological profile.
Comparative Performance Data
The inhibitory activity of PF-06700841 was assessed against the four members of the JAK family, demonstrating high potency for TYK2 and JAK1 with a favorable selectivity profile against JAK2 and JAK3.[2] This selectivity is crucial for minimizing potential side effects associated with the inhibition of JAK2, which is involved in hematopoiesis.
| Kinase Target | Biochemical IC50 (nM) | Cellular Assay (Human Whole Blood) | Stimulant/Pathway | Downstream Readout | IC50 (nM) |
| TYK2 | 23[2] | IL-12/IL-23 | pSTAT4/pSTAT3 | 65 / 120[2] | |
| JAK1 | 17[2] | IL-6 | pSTAT1/pSTAT3 | 81 / 641[2] | |
| IL-15/IL-21 (JAK1/JAK3) | pSTAT5/pSTAT3 | 238 / 204[2] | |||
| IL-10 (TYK2/JAK1) | pSTAT3 | 305[2] | |||
| IL-27 (JAK1/JAK2/TYK2) | pSTAT3 | 86[2] | |||
| JAK2 | 77[2] | EPO | pSTAT5 | 577[2] | |
| JAK3 | 6,490[2] | - | - | - |
Experimental Protocols
In Vitro Biochemical Kinase Assay (Luminescence-based):
This assay determines the direct inhibitory effect of a compound on purified kinase enzymes by measuring ATP consumption.[4]
-
Compound Preparation: A 10-point serial dilution of the test compound (e.g., PF-06700841) is prepared in DMSO, followed by a further dilution in a kinase buffer to ensure the final DMSO concentration is ≤1%.[4]
-
Kinase Reaction: 5 µL of the diluted compound or vehicle is added to the wells of a 384-well plate. Subsequently, 10 µL of a solution containing the specific JAK kinase (TYK2, JAK1, JAK2, or JAK3) and a substrate peptide in kinase buffer is added. The reaction is initiated by adding 10 µL of ATP solution, with the final ATP concentration at or near the Km for each enzyme.[4]
-
Incubation: The reaction plate is incubated at room temperature for 60 minutes.[4]
-
Detection: 50 µL of a kinase detection reagent is added to each well. This reagent converts the ADP generated to ATP, which then participates in a luciferase/luciferin reaction to produce a luminescent signal. The plate is incubated for an additional 30 minutes at room temperature.[4]
-
Data Acquisition and Analysis: Luminescence is measured using a plate reader. After subtracting the background luminescence, the data is normalized to a vehicle control (100% activity) and a positive control inhibitor (0% activity). The normalized data is plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC50 value.[4]
Cellular Phospho-STAT (pSTAT) Inhibition Assay (Flow Cytometry):
This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins in whole blood.[4]
-
Cell Treatment: Human whole blood is treated with serial dilutions of the test compound for 1 hour.[5]
-
Stimulation: The blood is then stimulated with a specific cytokine (e.g., IL-12, IL-23, IFN-α, EPO) for 15-30 minutes to induce STAT phosphorylation.[5][6]
-
Lysis and Fixation: Red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized.[4]
-
Staining: The cells are stained with fluorophore-conjugated antibodies specific for the phosphorylated STAT protein of interest (e.g., pSTAT1, pSTAT3, pSTAT4) and cell surface markers to identify specific cell populations.[4]
-
Data Acquisition and Analysis: Data is acquired using a flow cytometer. The cell population of interest is gated, and the Median Fluorescence Intensity (MFI) of the phospho-STAT signal is determined. MFI values are normalized to the stimulated vehicle control, and the IC50 is calculated by plotting the normalized MFI against the inhibitor concentration.[4]
Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. PF-06700841 inhibits the phosphorylation of STATs by blocking the activity of TYK2 and JAK1.[7]
Caption: JAK/STAT signaling pathway and the inhibitory action of PF-06700841.
Case Study 2: 5-(2,2-Difluorocyclopropyl)-2'-deoxyuridine - A Nucleoside Analogue with Antiviral and Cytotoxic Activity
Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. The introduction of a 2,2-difluorocyclopropyl group at the 5-position of 2'-deoxyuridine resulted in a compound with notable biological activity, where the stereochemistry of the cyclopropyl ring was critical.
Comparative Performance Data
The two diastereomers of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine were synthesized and evaluated for their antiviral activity against Herpes Simplex Virus-1 (HSV-1) and their cytotoxic effects on CCRF-CEM cells.[8] A significant difference in activity was observed between the two isomers, highlighting the importance of stereochemistry. The active (1R)-diastereomer was compared to the known antiviral agent (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and the cytotoxic agent 5-fluoro-2'-deoxyuridine (FDU).[8]
| Compound | Antiviral Activity (HSV-1) IC50 (µg/mL) | Cytotoxic Activity (CCRF-CEM) IC50 (µM) |
| 5-[(1R)-2,2-Difluorocyclopropyl]-2'-deoxyuridine | 5[8] | 230[8] |
| 5-[(1S)-2,2-Difluorocyclopropyl]-2'-deoxyuridine | Inactive[8] | Inactive[8] |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | 0.082[8] | Not Reported |
| 5-fluoro-2'-deoxyuridine (FDU) | Not Reported | 0.0047[8] |
The (1R)-diastereomer demonstrated moderate antiviral activity, although less potent than BVDU.[8] Its cytotoxic activity was also observed, though it was significantly less potent than FDU.[8] The inactivity of the (1S)-diastereomer underscores the specific steric and electronic requirements for biological activity.[8]
Experimental Protocols
Antiviral Plaque Reduction Assay (HSV-1):
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.[9]
-
Cell Seeding: Vero cells are seeded in 24-well plates and grown to confluence.[9]
-
Infection: The cell monolayers are infected with HSV-1 at a specific multiplicity of infection (MOI) for 1 hour.[9]
-
Compound Treatment: After infection, the virus-containing medium is removed and replaced with fresh medium containing various concentrations of the test compound.[9]
-
Incubation: The plates are incubated for 24-72 hours to allow for plaque formation.[10]
-
Plaque Visualization: The cells are fixed and stained with a solution like crystal violet to visualize the plaques.[11]
-
Data Analysis: The number of plaques in each well is counted, and the percentage of viral inhibition is calculated relative to a no-drug control. The IC50 is determined from the dose-response curve.[9]
Cytotoxicity Assay (CCRF-CEM Cells):
This assay measures the concentration of a compound that reduces the viability of a cell population by 50%.
-
Cell Seeding: CCRF-CEM cells, a human T-cell leukemia line, are seeded in 96-well plates.[12]
-
Compound Treatment: The cells are treated with serial dilutions of the test compound.[10]
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).[10]
-
Viability Assessment: Cell viability is assessed using a method such as the MTT assay, which measures the metabolic activity of living cells.[10]
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to an untreated control. The IC50 is determined from the dose-response curve.[10]
Experimental Workflow
The general workflow for evaluating the antiviral and cytotoxic properties of a compound involves parallel assays to determine its efficacy and its effect on host cell viability.
Caption: General experimental workflow for antiviral and cytotoxicity testing.
Conclusion
The case studies of PF-06700841 and 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine demonstrate the successful application of this compound in designing bioactive molecules. In the case of the JAK inhibitor, the difluorocyclopropyl group contributes to a potent and selective binding profile. For the nucleoside analogue, this moiety, with a specific stereochemistry, is essential for its antiviral and cytotoxic effects. These examples underscore the utility of the 2,2-difluorocyclopropyl group as a valuable tool in medicinal chemistry for modulating the biological activity and physicochemical properties of drug candidates. Further exploration of this functional group in diverse molecular scaffolds is warranted to unlock its full potential in the development of new and improved therapeutics.
References
- 1. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological activity of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine deoxyuridine diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCRF-CEM Transfection Reagent - Avalanche® Leukemia Kit [ezbiosystems.com]
Safety Operating Guide
Proper Disposal of 2,2-Difluorocyclopropanecarboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a detailed guide to the safe disposal of 2,2-Difluorocyclopropanecarboxylic acid, a corrosive solid that requires careful management to ensure the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling Precautions
This compound is classified as a corrosive material that can cause severe skin burns and eye damage. Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:
-
Eye Protection: Tight-sealing safety goggles and a face shield are essential.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: In case of dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that an eyewash station and a safety shower are readily accessible.[1]
Disposal Plan: A Step-by-Step Procedural Guide
Disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following steps provide a general framework for its proper disposal.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams, especially incompatible materials such as strong bases or oxidizing agents.[1]
-
Collect the waste in a designated, properly labeled, and chemically resistant container.[2][3] The original container is often a suitable choice.[2]
-
The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area designated for corrosive materials.[1][4]
-
Ensure the exterior of the waste container is not contaminated.[4]
Step 2: Neutralization of Small Quantities (with Extreme Caution)
For very small quantities of dilute solutions, neutralization may be an option before drain disposal, but this should only be performed if permitted by your institution's safety protocols and local regulations. Given the presence of fluorine in the molecule, it is crucial to exercise caution.
-
Experimental Protocol for Neutralization:
-
Work in a chemical fume hood and wear all required PPE.
-
Prepare a dilute solution of the acid.
-
Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the acidic solution while stirring continuously. An ice bath can be used to control any exothermic reaction.
-
Monitor the pH of the solution regularly using a calibrated pH meter.
-
Continue adding the base until the pH is within a neutral range, typically between 5.5 and 9.5.[5]
-
Once neutralized, the solution may be disposed of down the drain with copious amounts of water, as per institutional guidelines.[5]
-
Step 3: Disposal of Solid Waste and Concentrated Acid
Solid this compound and concentrated solutions should not be neutralized directly in the lab for disposal.
-
These wastes must be disposed of through an approved hazardous waste management program.[1][5]
-
Package the waste in a securely sealed and clearly labeled container. The label should include the chemical name, concentration, and associated hazards.
Step 4: Decontamination of Empty Containers
-
Thoroughly rinse empty containers with a suitable solvent (e.g., water).
-
The first rinseate must be collected and treated as hazardous waste.[2]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2]
-
After thorough rinsing and air-drying, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
Quantitative Data Summary
| Parameter | Value/Range | Source |
| Neutral pH Range for Drain Disposal | 5.5 - 9.5 | [5] |
| Maximum Fill Level for Waste Containers | < 90% | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2,2-Difluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of 2,2-Difluorocyclopropanecarboxylic acid, ensuring a secure laboratory environment.
This document provides critical safety and logistical information for the use of this compound (CAS No. 107873-03-0) in a laboratory setting. Adherence to these procedures is essential for minimizing risk and ensuring the well-being of all personnel.
Immediate Safety Concerns and Personal Protective Equipment (PPE)
This compound is classified as a corrosive solid that causes severe skin burns and eye damage. A comprehensive personal protective equipment (PPE) plan is mandatory for all handling procedures.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards. A face shield is required over goggles when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[1][2][3] Regularly inspect gloves for any signs of wear or punctures and replace them immediately if compromised. |
| Body | Chemical-Resistant Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Respiratory | NIOSH-Approved Respirator (as needed) | Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust or aerosols are generated.[4] A full-facepiece respirator may be necessary to protect against eye and skin irritation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to prevent exposure and accidents.
-
Preparation :
-
Ensure a certified chemical fume hood is operational and available for all manipulations of the solid compound.
-
Assemble all necessary equipment, including spatulas, weighing paper, and reaction vessels, within the fume hood.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.
-
Have a chemical spill kit readily accessible.
-
-
Handling :
-
Don all required PPE as outlined in Table 1.
-
Perform all weighing and transfers of the solid compound within the chemical fume hood to minimize inhalation exposure.
-
Avoid the creation of dust when handling the solid.
-
Use only compatible materials for handling and storage.
-
-
Post-Handling :
-
Thoroughly decontaminate all work surfaces after use.
-
Carefully remove and dispose of contaminated PPE in a designated hazardous waste container.
-
Wash hands and any potentially exposed skin with soap and water immediately after handling.
-
Emergency and Disposal Plan
A proactive approach to emergencies and a clear waste disposal plan are fundamental to laboratory safety.
Spill Response Workflow
In the event of a spill, follow the established workflow to ensure a safe and effective cleanup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
